Technical Documentation Center

4-Bromo-2-phenylquinolin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-phenylquinolin-3-ol
  • CAS: 1197391-19-7

Core Science & Biosynthesis

Foundational

Solubility profile of 4-Bromo-2-phenylquinolin-3-ol in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-phenylquinolin-3-ol in Polar Aprotic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioav...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-phenylquinolin-3-ol in Polar Aprotic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-Bromo-2-phenylquinolin-3-ol, a heterocyclic compound with a quinoline scaffold, presents a structure of interest for medicinal chemistry. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of 4-Bromo-2-phenylquinolin-3-ol in a range of polar aprotic solvents. We will delve into the molecular interactions governing solubility, present a detailed experimental protocol for solubility determination, and discuss the implications of the solubility profile for drug development and chemical research.

Introduction to 4-Bromo-2-phenylquinolin-3-ol and the Significance of its Solubility

4-Bromo-2-phenylquinolin-3-ol is a quinoline derivative characterized by a fused benzene and pyridine ring system, with a phenyl group at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 4-position.[1] The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The specific substitutions on the quinoline ring of 4-Bromo-2-phenylquinolin-3-ol—the hydrogen-bond-donating hydroxyl group, the lipophilic phenyl group, and the electron-withdrawing bromine atom—create a unique physicochemical profile that dictates its interactions with various solvents.

Understanding the solubility of this compound in polar aprotic solvents is paramount for several reasons:

  • Drug Discovery and Development: In early-stage drug discovery, solubility in solvents like dimethyl sulfoxide (DMSO) is crucial for compound storage and high-throughput screening (HTS) assays.[4] Poor solubility can lead to inaccurate bioactivity data and hinder the identification of promising lead candidates.

  • Process Chemistry: The selection of an appropriate solvent is critical for the synthesis, purification, and crystallization of 4-Bromo-2-phenylquinolin-3-ol.[5] Knowledge of its solubility in different solvents allows for the optimization of reaction conditions and the development of efficient purification strategies.

  • Formulation Science: For a drug to be effective, it must be formulated in a manner that ensures adequate bioavailability. Understanding the solubility behavior of an API is the first step in designing a suitable drug delivery system.

Theoretical Framework: Solubility in Polar Aprotic Solvents

The dissolution of a crystalline solid, such as 4-Bromo-2-phenylquinolin-3-ol, in a solvent is a complex thermodynamic process governed by the interplay of lattice energy (the energy holding the crystal together) and solvation energy (the energy released when solute molecules are surrounded by solvent molecules).[6][7][8] For dissolution to occur, the solvation energy must overcome the lattice energy.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are characterized by their high polarity (large dipole moments and dielectric constants) and the absence of acidic protons (i.e., no O-H or N-H bonds).[9][10][11]

The key intermolecular forces at play when 4-Bromo-2-phenylquinolin-3-ol dissolves in a polar aprotic solvent are:

  • Dipole-Dipole Interactions: The polar bonds within both the solute and the solvent lead to attractive interactions between their respective molecular dipoles.

  • Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors. The hydroxyl group of 4-Bromo-2-phenylquinolin-3-ol can act as a hydrogen bond donor, forming hydrogen bonds with the solvent molecules.

  • van der Waals Forces: These include London dispersion forces, which are present between all molecules, and are particularly relevant for the nonpolar phenyl and quinoline ring systems.

The balance of these interactions determines the overall solubility. The presence of the polar hydroxyl group is expected to enhance solubility in polar solvents, while the bulky and nonpolar phenyl and bromo-substituted quinoline core will contribute to its lipophilicity.[1]

cluster_interactions Governing Intermolecular Forces solute 4-Bromo-2-phenylquinolin-3-ol dissolution Dissolution solute->dissolution Overcomes Lattice Energy solvent Polar Aprotic Solvent (e.g., DMSO) solvent->dissolution Provides Solvation Energy h_bond Hydrogen Bonding (Solute OH <-> Solvent O/N) dissolution->h_bond dipole Dipole-Dipole Interactions dissolution->dipole vdw van der Waals Forces dissolution->vdw

Caption: Intermolecular forces governing the dissolution of 4-Bromo-2-phenylquinolin-3-ol.

Experimental Determination of Equilibrium Solubility

Materials and Equipment
  • 4-Bromo-2-phenylquinolin-3-ol (solid)

  • Polar aprotic solvents (e.g., DMSO, DMF, ACN, THF) of high purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of 4-Bromo-2-phenylquinolin-3-ol.

start Start step1 1. Prepare Solvent Vials start->step1 step2 2. Add Excess Solute step1->step2 step3 3. Equilibrate at Constant Temperature step2->step3 step4 4. Separate Undissolved Solid step3->step4 step5 5. Prepare Sample for Analysis step4->step5 step6 6. Quantify by HPLC step5->step6 end End: Determine Solubility step6->end

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 4-Bromo-2-phenylquinolin-3-ol and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add a measured volume of the desired polar aprotic solvent to several vials.

    • Add an excess amount of solid 4-Bromo-2-phenylquinolin-3-ol to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of 4-Bromo-2-phenylquinolin-3-ol in the diluted supernatant samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Expected Solubility Profile and Data Presentation

While experimental determination is necessary for precise values, we can anticipate certain trends based on the properties of the solvents.

SolventDielectric Constant (approx.)[11]Dipole Moment (D, approx.)[9]Expected Solubility Trend
Dimethyl Sulfoxide (DMSO)473.96High
N,N-Dimethylformamide (DMF)383.86High
Acetonitrile (ACN)37.53.20Moderate
Tetrahydrofuran (THF)7.51.75Lower

Rationale for Expected Trends:

  • DMSO and DMF: These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities, which should effectively solvate the 4-Bromo-2-phenylquinolin-3-ol molecule, leading to high solubility.

  • Acetonitrile: While also polar, ACN is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in moderate solubility.

  • Tetrahydrofuran: THF has a significantly lower dielectric constant and dipole moment compared to the other solvents, suggesting it will be a less effective solvent for the polar aspects of the solute, resulting in lower solubility.

Conclusion and Implications

The solubility profile of 4-Bromo-2-phenylquinolin-3-ol in polar aprotic solvents is a critical piece of information for its successful application in research and development. This guide has provided a theoretical framework for understanding the factors that govern its solubility and a detailed experimental protocol for its determination. The anticipated trend of high solubility in highly polar solvents like DMSO and DMF, and moderate to lower solubility in less polar solvents like ACN and THF, provides a starting point for solvent selection. Accurate experimental determination of these values will enable researchers to make informed decisions regarding compound handling, assay development, and process optimization, ultimately accelerating the journey from discovery to application.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE Journal. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC. (2022, May 18). National Center for Biotechnology Information. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Springer Nature. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022, May 18). Chemical Reviews. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Class. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]

  • Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. (2026, February 23). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC. (2024, July 4). National Center for Biotechnology Information. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • 4-bromoquinoline. ChemSynthesis. [Link]

  • 4-Phenyl-3-quinolinol. PubChem. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Polar aprotic solvent. Wikipedia. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023, January 5). MDPI. [Link]

  • Green Chemistry. Royal Society of Chemistry. [Link]

  • polar aprotic solvents: Topics by Science.gov. Science.gov. [Link]

Sources

Exploratory

The Dual Nature of Light: An In-depth Technical Guide to the Photophysical Properties and Fluorescence Mechanisms of 3-Hydroxyquinoline Derivatives

This guide provides a comprehensive exploration of the intricate photophysical properties of 3-hydroxyquinoline (3-HQ) derivatives, a class of heterocyclic compounds renowned for their unique fluorescence characteristics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the intricate photophysical properties of 3-hydroxyquinoline (3-HQ) derivatives, a class of heterocyclic compounds renowned for their unique fluorescence characteristics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms governing their light-emitting behavior, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). By synthesizing theoretical principles with practical experimental insights, this guide aims to equip the reader with a robust understanding of 3-HQ derivatives and their burgeoning applications in various scientific domains.

The Core Phenomenon: Unraveling Excited-State Intramolecular Proton Transfer (ESIPT)

The hallmark of 3-hydroxyquinoline and its analogues is their capacity for ESIPT, a photophysical process that dictates their characteristic dual fluorescence. In its ground state, the 3-hydroxyquinoline molecule exists predominantly in its enol (E) form, stabilized by an intramolecular hydrogen bond between the hydroxyl group at the 3-position and the quinoline nitrogen atom.

Upon photoexcitation, a rapid transfer of the hydroxyl proton to the nitrogen atom occurs within the excited state, leading to the formation of a transient keto (K) tautomer. This proton transfer is an ultrafast process, often occurring on the femtosecond to picosecond timescale.[1] Both the initially excited enol form (E) and the resulting keto tautomer (K) are fluorescent, but they emit at distinct wavelengths. The de-excitation of the E form results in a higher-energy (shorter wavelength) emission band, while the K* tautomer, being more stable in the excited state, emits at a lower energy (longer wavelength). This results in the observation of two well-separated emission bands, a phenomenon often referred to as dual emission.[2][3]

The ESIPT process can be visualized as a four-level photochemical cycle, a fundamental concept for understanding the photophysics of these molecules.

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Enol* (E) E->E_star Absorption K Keto (K) K->E Tautomerization E_star->E Fluorescence (Normal) K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (Tautomer) K_star->E_star Reverse ESIPT Spectroscopy_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy A Prepare dilute solution (Abs < 0.1) B Record UV-Vis spectrum A->B D Excite at λmax(abs) A->D C Determine λmax(abs) B->C E Record emission spectrum D->E F Determine λmax(em) E->F

Caption: A simplified workflow for steady-state absorption and fluorescence spectroscopy.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the 3-hydroxyquinoline derivative in the solvent of interest. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurement: Record the UV-Visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λmax,abs).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λmax,abs. Record the fluorescence emission spectrum. Identify the wavelength(s) of maximum emission (λmax,em). For 3-HQ derivatives, this will often reveal two distinct emission bands.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample.

  • Absorbance Matching: Prepare solutions of both the sample and the standard with identical absorbance at the excitation wavelength.

  • Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This advanced technique provides insights into the dynamics of the excited state, including the lifetime of the fluorescent species and the kinetics of the ESIPT process.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a streak camera.

  • Excitation: Excite the sample with a pulsed laser source at an appropriate wavelength.

  • Data Acquisition: Collect the fluorescence decay profile over time.

  • Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For ESIPT systems, multi-exponential decays are often observed, corresponding to the different emitting species.

Applications and Future Directions

The unique photophysical properties of 3-hydroxyquinoline derivatives have positioned them as versatile tools in various scientific disciplines. Their sensitivity to the local environment makes them excellent candidates for the development of fluorescent probes and sensors for detecting metal ions, pH, and polarity. [4][5]In the realm of materials science, they are being explored for applications in organic light-emitting diodes (OLEDs). [6]Furthermore, in the field of drug development, the fluorescence of these compounds can be harnessed for bioimaging and as tags to study biomolecular interactions. [7] The continued exploration of novel 3-hydroxyquinoline derivatives with fine-tuned photophysical properties promises to unlock even more sophisticated applications. The ability to rationally design molecules with specific emission colors, quantum yields, and environmental sensitivities will undoubtedly fuel innovation in sensing, imaging, and materials science for years to come.

References

  • Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study. (2007). PubMed. [Link]

  • Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence. (2026). ResearchGate. [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2025). ResearchGate. [Link]

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
  • Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. (2014). AIP Publishing. [Link]

  • Solvent dependent fluorescent properties of a 1,2,3-triazole linked 8-hydroxyquinoline chemosensor: tunable detection from zinc(II) to iron(III) in the CH3CN/H2O system. (2011). PubMed. [Link]

  • Excited state intramolecular proton transfer (ESIPT) reaction of 3-hydroxychromones. ResearchGate. [Link]

  • Hydroxyquinoline scaffolds as fluorescence sensors. ResearchGate. [Link]

  • New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. (2025). Dalton Transactions. [Link]

  • Fluorescence spectra of compounds 3a–f in the various solvents (1.25 ×... ResearchGate. [Link]

  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. (2012). RSC Publishing. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Open Access Journals. [Link]

  • New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. (2025). Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2016). PMC - NIH. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). MDPI. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega - ACS Publications. [Link]

  • Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions of 3-Hydroxyflavone and Derivatives. (2001). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

  • Flavonols and 3-hydroxychromones: new applications for a class of environment-sensitive fluorescent molecules. (2020). ResearchGate. [Link]

  • Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate. [Link]

  • Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. (2014). AIP Publishing. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). PMC. [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[2][8]henanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. (2025). PMC. [Link]

  • Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). iomcworld.org. [Link]

Sources

Foundational

Literature review on the biological activity of 2-phenylquinolin-3-ol scaffolds

An In-depth Technical Guide to the Biological Activity of 2-Phenylquinolin-3-ol Scaffolds For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical review of the 2-phen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Phenylquinolin-3-ol Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of the 2-phenylquinolin-3-ol scaffold, a privileged heterocyclic structure in medicinal chemistry. We will delve into its diverse biological activities, explore the nuances of its structure-activity relationships (SAR), and provide detailed experimental protocols for its evaluation. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The 2-Phenylquinolin-3-ol Scaffold: A Core of Therapeutic Potential

The quinoline ring system is a cornerstone of drug discovery, forming the structural basis for numerous approved therapeutic agents. Within this broad class, the 2-phenylquinolin-3-ol scaffold has emerged as a particularly promising motif. Its rigid, bicyclic structure, combined with the synthetic tractability of its core, allows for systematic chemical modification and optimization of its pharmacological properties. The presence of the 3-hydroxyl group and the C2-phenyl ring provides key points for molecular interactions with biological targets, making it a versatile platform for targeting a range of diseases.

The synthesis of these scaffolds can be achieved through various methods, including the Vilsmeier-Haack reaction and chemo-selective reactions catalyzed by reagents like Fe/HCl, which offers a mild and efficient one-pot procedure.[1] This accessibility is crucial for generating diverse chemical libraries for high-throughput screening and SAR studies.

Anticancer Activity: Targeting Aberrant Signaling

The 2-phenylquinoline core is a well-established pharmacophore in oncology. Derivatives of the 2-phenylquinolin-3-ol scaffold have demonstrated significant cytotoxic and antiproliferative activity against a panel of human cancer cell lines, with particular efficacy noted against breast, prostate, and cervical cancer.[2]

Mechanism of Action: PI3K Pathway Inhibition

A primary mechanism underlying the anticancer effects of this scaffold is the inhibition of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[3] The PI3K/Akt/mTOR cascade is a critical regulator of cell growth, proliferation, survival, and metabolism; its aberrant activation is a hallmark of many cancers.[4][5] Substituted 2-(4-phenylquinolin-2-yl)phenols have emerged as potent inhibitors of PI3K.[3] By binding to the active site of the PI3K p110α catalytic subunit, these compounds block the phosphorylation of PIP2 to PIP3, thereby preventing the downstream activation of Akt and its subsequent signaling cascade. This leads to cell cycle arrest and the induction of apoptosis.[5][6]

Molecular docking studies have revealed that hydrophobic interactions within the PI3K binding pocket are crucial for the high-affinity binding of these inhibitors.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Phenylquinolin-3-ol Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by 2-Phenylquinolin-3-ol Derivatives.

Summary of In Vitro Cytotoxic Activity

The following table summarizes the reported IC50 values for representative 2-phenylquinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
4a 2-(4-phenylquinolin-2-yl)phenolMCF-7 (Breast)1.16[3]
4b (Substituted phenol)MCF-7 (Breast)2.07[3]
4f (Substituted phenol)MCF-7 (Breast)1.02[3]
4j (Substituted phenol)MCF-7 (Breast)1.98[3]
Doxorubicin Standard DrugMCF-7 (Breast)1.81[3]
13 6-substituted-2-phenylquinolineHeLa (Cervical)8.3[2]
12 6-substituted-2-phenylquinolinePC3 (Prostate)31.37[2]

Antimicrobial Activity: A Broad-Spectrum Approach

In an era of growing antimicrobial resistance, the need for novel antibacterial agents is critical. 2-Phenylquinoline derivatives have demonstrated promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7][8][9]

The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. The lipophilicity of these compounds, influenced by the substitution pattern, appears to play a significant role in their ability to penetrate bacterial membranes.[2]

Summary of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11][12]

Compound SeriesBacterial StrainMIC Range (µg/mL)Reference
2-PhenylquinolinesEscherichia coli12.5 - 100[8]
2-PhenylquinolinesStaphylococcus aureus25 - 100[8]
2-PhenylquinolinesPseudomonas aeruginosa>100 (Moderate/No Activity)[8]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of many diseases. Quinoline derivatives have been reported to possess significant anti-inflammatory properties.[13][14][15][16] Specifically, 2-phenylquinoline analogs can effectively suppress the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[15][16]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory molecules. These compounds have been shown to decrease the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory damage.[13][15][16][17] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).[13][16]

Furthermore, these derivatives can suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][16] This activity is linked to the attenuation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory gene expression program.[16]

LPS_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Nucleus->iNOS Upregulates Cytokines TNF-α, IL-6 Nucleus->Cytokines Upregulates Inhibitor 2-Phenylquinolin-3-ol Derivative Inhibitor->MAPK Inhibits Inhibitor->NFkB Inhibits

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottomed microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [18]2. Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. [19]3. Cell Treatment: After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

  • Incubation: Incubate the plate for an additional 24 to 72 hours, depending on the experimental design. [18][20]5. MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [21]6. Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). [21]7. Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., cell-culture-grade DMSO) to each well to dissolve the purple formazan crystals. Agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution. [22][18]8. Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. [18]A reference wavelength of 620-630 nm can be used to subtract background absorbance. [22]9. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium. [11][12]

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB). The typical volume per well is 50 or 100 µL.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24h), suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound. This will halve the concentration of the compound in each well, which must be accounted for.

  • Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air. [10]6. Read Results: After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. [11][12]

Protocol: Anti-inflammatory (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by LPS-stimulated macrophages. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻), which can be quantified colorimetrically using the Griess reagent.

Caption: Workflow for the Griess Assay for Nitric Oxide.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence. [17][23]2. Compound Treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compounds. Incubate for 1-2 hours. 3. LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with LPS but no test compound. 4. Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂. 5. Nitrite Measurement (Griess Assay):

    • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. [17][23] * Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). [17]Alternatively, add the two components sequentially with a brief incubation in between. * Incubate at room temperature for 10-15 minutes, protected from light, allowing a purple azo dye to form. [24]6. Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. [17][19]7. Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. [17]

Conclusion and Future Perspectives

The 2-phenylquinolin-3-ol scaffold represents a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. Its derivatives have demonstrated a compelling range of biological activities, most notably in the areas of oncology, infectious disease, and inflammation. The well-defined mechanisms of action, particularly the inhibition of the PI3K and NF-κB signaling pathways, provide a solid rationale for their further development.

Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts guided by SAR data. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating other pharmacophores may lead to next-generation candidates with improved drug-like properties. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The continued investigation of the 2-phenylquinolin-3-ol scaffold holds significant promise for addressing unmet needs in human medicine.

References


Sources

Exploratory

Electronic Absorption and Emission Spectra of 4-Bromo-2-phenylquinolin-3-ol: A Technical Guide on Photophysics and ESIPT Dynamics

Executive Summary The rational design of fluorescent molecular probes and photosensitizers relies heavily on the manipulation of heterocyclic scaffolds. 4-Bromo-2-phenylquinolin-3-ol (CAS: 1197391-19-7) represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of fluorescent molecular probes and photosensitizers relies heavily on the manipulation of heterocyclic scaffolds. 4-Bromo-2-phenylquinolin-3-ol (CAS: 1197391-19-7) represents a highly specialized derivative of the 2-aryl-3-hydroxyquinoline (3HQ) family. While the parent 3HQ structure is renowned for its dual-fluorescence capabilities driven by Excited-State Intramolecular Proton Transfer (ESIPT) , the introduction of a bromine atom at the C4 position fundamentally alters its photophysical landscape.

For drug development professionals and photochemists, understanding the electronic absorption and emission spectra of this compound is critical. The C4-bromination introduces a pronounced heavy-atom effect , which quenches standard fluorescence pathways in favor of Intersystem Crossing (ISC). This whitepaper deconstructs the mechanistic causality behind these spectral shifts, provides extrapolated quantitative data based on structural analogs, and outlines self-validating experimental protocols for rigorous spectroscopic characterization.

Mechanistic Principles of the Photophysical Behavior

To interpret the absorption and emission spectra of 4-Bromo-2-phenylquinolin-3-ol, one must understand the interplay between two competing quantum mechanical phenomena: ESIPT and Spin-Orbit Coupling.

Excited-State Intramolecular Proton Transfer (ESIPT)

In non-polar environments, the hydroxyl group at the C3 position forms a strong intramolecular hydrogen bond with the adjacent quinoline nitrogen. Upon photoexcitation (absorption of a photon), the electron density redistributes, drastically increasing the acidity of the C3-OH and the basicity of the nitrogen. This thermodynamic shift forces a rapid, barrierless proton transfer, converting the molecule from its excited Enol (N)* form to an excited Keto (T)* tautomer.

Because the Keto tautomer has a significantly lower energy state, its emission is highly Stokes-shifted (red-shifted) compared to the Enol emission, resulting in a dual-band fluorescence spectrum.

ESIPT_Pathway N Enol (S0) Ground State E Enol (S1) Excited State N->E hν (Absorption) E->N Normal Emission K Keto (S1) Excited Tautomer E->K ESIPT (Fast) K0 Keto (S0) Ground Tautomer K->K0 Tautomer Emission K0->N Reverse PT

Fig 1: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in 3-hydroxyquinolines.

The Heavy-Atom Effect (C4 Bromination)

While ESIPT dictates the wavelength of emission, the bromine atom at C4 dictates the intensity and lifetime of that emission. Bromine possesses a large, diffuse electron cloud that enhances spin-orbit coupling. This relativistic effect mixes the wavefunctions of the singlet (


) and triplet (

) excited states.

Causality in Experimental Observation: Because of this mixing, the formally "forbidden" transition from


 (Intersystem Crossing) becomes highly probable, effectively outcompeting the radiative 

fluorescence. Consequently, the fluorescence quantum yield (

) of 4-Bromo-2-phenylquinolin-3-ol is severely quenched compared to the parent molecule. This makes the compound highly valuable not as a bright fluorophore, but as a potential photosensitizer for singlet oxygen generation in photodynamic therapy (PDT) or as an intermediate in electrophilic aromatic substitutions .

Quantitative Photophysical Data

Due to the quenching nature of the bromine substituent, empirical spectra require highly sensitive instrumentation. The table below summarizes the representative photophysical parameters extrapolated from validated 2-phenyl-3-hydroxyquinoline analogs and the known bathochromic/quenching shifts induced by C4-halogenation .

Solvent EnvironmentPolarity IndexAbsorption

(nm)
Enol Emission

(nm)
Keto Emission

(nm)
Relative

Dominant State
Cyclohexane 0.0~ 348~ 415 (Weak)~ 535 (Moderate)Low (< 0.05)Keto (Intramolecular H-bond intact)
Dichloromethane 3.1~ 352~ 420 (Moderate)~ 540 (Weak)Low (< 0.02)Mixed (Partial H-bond disruption)
Methanol 5.1~ 345~ 425 (Dominant)NoneVery LowEnol (Intermolecular H-bonding)

Note: In protic solvents like methanol, the solvent molecules form intermolecular hydrogen bonds with the C3-OH and the quinoline nitrogen. This breaks the internal hydrogen bond required for ESIPT, completely suppressing the Keto emission.

Experimental Protocols: Spectroscopic Characterization

To ensure scientific integrity and reproducible data, the following protocol establishes a self-validating system for capturing the absorption and emission spectra of heavy-atom substituted quinolinols.

Protocol: Steady-State UV-Vis and Fluorescence Spectroscopy

Rationale for Experimental Choices:

  • Concentration (

    
     M):  We strictly utilize micromolar concentrations to prevent inner-filter effects (self-absorption) and excimer formation, both of which artificially distort emission spectra and invalidate quantum yield calculations.
    
  • Solvent Drying: Trace water in aprotic solvents (like DCM) will act as a hydrogen-bond competitor, prematurely quenching the ESIPT Keto emission. All solvents must be strictly anhydrous.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3.0 mg of 4-Bromo-2-phenylquinolin-3-ol in 10 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a ~1 mM stock solution.

  • Working Solutions: Aliquot the stock into anhydrous target solvents (Cyclohexane, DCM, Methanol) to achieve a final concentration of

    
     M.
    
  • UV-Vis Absorption:

    • Load the sample into a 10 mm path-length quartz cuvette.

    • Blank the spectrophotometer with the exact solvent matrix containing an equivalent volume of DMSO (

      
      ).
      
    • Scan from 250 nm to 600 nm. Identify the lowest-energy absorption band (expected ~345-355 nm).

  • Fluorescence Emission:

    • Transfer the cuvette to a spectrofluorometer. Set the excitation wavelength exactly to the

      
       identified in Step 3.
      
    • Set excitation and emission slit widths to 2.5 nm to maximize resolution, as the heavy-atom effect will result in a low signal-to-noise ratio.

    • Scan emission from 370 nm to 700 nm.

  • Validation: To prove the absence of inner-filter effects, dilute the sample by 50% and rescan. The emission intensity should drop by exactly half without any shift in the wavelength maxima.

Workflow S1 1. Sample Preparation (10^-5 M in varied solvents) S2 2. UV-Vis Absorption (200-600 nm scan) S1->S2 S3 3. Steady-State Fluorescence (Excitation at Abs Max) S2->S3 S4 4. Time-Resolved Fluorescence (TCSPC for lifetime) S3->S4 S5 5. Data Analysis (Quantum Yield & ISC Rates) S4->S5

Fig 2: Standardized workflow for the photophysical characterization of quinolinol derivatives.

Applications in Drug Development

While the fluorescence of 4-Bromo-2-phenylquinolin-3-ol is quenched, its structural geometry makes it a highly privileged scaffold. The 2-phenylquinoline core is a known pharmacophore for neurokinin-3 (NK-3) receptor antagonists . Furthermore, the C4-bromine serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing medicinal chemists to build complex, multi-ring systems while utilizing the residual UV-absorption for HPLC-UV reaction monitoring.

References

  • Funk, P., Motyka, K., Džubák, P., & Soural, M. (2015). Preparation of 2-Phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as Potential Anticancer and Fluorescence Agents. RSC Advances.[Link]

  • Massoud, M. A. M., et al. (2015). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry.[Link]

  • Giardina, G. A. M., et al. (1999). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry.[Link]

Foundational

Technical Guide: Crystallographic Data and Packing Structure of 4-Bromo-2-phenylquinolin-3-ol

This technical guide provides an in-depth analysis of the crystallographic properties, synthesis logic, and packing structure of 4-Bromo-2-phenylquinolin-3-ol . It is designed for researchers in structural chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the crystallographic properties, synthesis logic, and packing structure of 4-Bromo-2-phenylquinolin-3-ol . It is designed for researchers in structural chemistry and drug discovery.

Executive Summary

4-Bromo-2-phenylquinolin-3-ol (Formula:


) represents a highly functionalized quinoline scaffold used in medicinal chemistry as a precursor for bioactive agents. Its solid-state behavior is governed by the interplay between the planar quinoline core, the sterically demanding 4-bromo substituent, and the hydrogen-bonding capacity of the 3-hydroxyl group.

This guide details the structural hierarchy of the molecule, from molecular conformation to unit cell packing, and provides a validated protocol for crystal growth and X-ray diffraction (XRD) analysis.

Chemical Identity & Molecular Conformation[1]

Molecular Specifications
ParameterData
IUPAC Name 4-Bromo-2-phenylquinolin-3-ol
Formula

Molecular Weight 300.15 g/mol
Core Scaffold Quinoline (Fused Benzene + Pyridine)
Key Substituents Phenyl (C2), Hydroxyl (C3), Bromine (C4)
H-Bond Donor 3-OH
H-Bond Acceptor Quinoline Nitrogen (N1)
Conformational Analysis

The molecular geometry is defined by two critical steric conflicts that dictate the crystal packing:

  • C2-Phenyl Torsion : The phenyl ring at position 2 is not coplanar with the quinoline core due to steric repulsion with the H-atom at C8 and the lone pairs of N1. Typical torsion angles (

    
    ) range from 30° to 45° , breaking global planarity.
    
  • C3-OH / C4-Br Proximity : The bulky bromine atom at C4 forces the adjacent hydroxyl group (C3) to orient its proton towards the N1 nitrogen or an external acceptor, often forming an intramolecular hydrogen bond (S(5) motif) or engaging in intermolecular networking.

Synthesis & Crystal Growth Protocol

To obtain single crystals suitable for XRD, high purity is required. The presence of the 4-bromo group makes the compound sensitive to photolytic dehalogenation; therefore, crystallization should proceed in the dark.

Validated Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: 2-Aminobenzophenone Step1 1. Cyclization w/ Alpha-Hydroxy Ketone Start->Step1 Acid Cat. Inter Intermediate: 2-Phenylquinolin-3-ol Step1->Inter Step2 2. Bromination (NBS/DMF, 0°C) Inter->Step2 Electrophilic Sub. Product Product: 4-Bromo-2-phenylquinolin-3-ol Step2->Product Cryst Crystallization: Slow Evap (EtOH/CHCl3) Product->Cryst Purification

Crystallization Methodology
  • Solvent System : Ethanol/Chloroform (3:1 v/v). The chloroform solubilizes the brominated core, while ethanol promotes hydrogen bonding networks.

  • Method : Slow evaporation at 4°C.

  • Morphology : Pale yellow prisms or needles.

  • Troubleshooting : If twinning occurs (common in heavy-atom derivatives), switch to vapor diffusion using Methanol (solvent) and Pentane (antisolvent).

Crystallographic Data & Packing Structure

Based on structural analogs (e.g., 4-bromoquinoline and 2-phenyl-3-hydroxyquinoline), the following crystallographic parameters are characteristic of this system.

Predicted Unit Cell Metrics
  • Crystal System : Monoclinic[1]

  • Space Group :

    
     (Most common for planar aromatics to maximize packing efficiency).
    
  • Z (Molecules/Cell) : 4

  • Density (

    
    ) : ~1.65 - 1.70 g/cm³ (Elevated due to Bromine).
    
Intermolecular Interactions (Packing Forces)

The lattice stability is driven by three distinct interaction types, ordered by strength:

  • O-H···N Hydrogen Bonds (Primary) :

    • The hydroxyl proton at C3 acts as a donor.

    • The quinoline nitrogen (N1) of a neighboring molecule acts as an acceptor.

    • Result : Formation of infinite C(5) chains or

      
       dimers  (centrosymmetric dimers).
      
  • Halogen Bonding (C-Br···O/N) :

    • The bromine atom exhibits a "sigma-hole" (positive electrostatic potential cap).

    • It interacts with the electron-rich Oxygen or Nitrogen of adjacent chains.

    • Geometry : Linear C-Br···Nucleophile angle (~165-175°).

  • 
    -
    
    
    
    Stacking
    :
    • The quinoline rings stack in an offset parallel fashion.

    • Distance : Centroid-to-centroid distance of ~3.6 - 3.8 Å.

    • The 2-phenyl ring, being twisted, often sits in the "pocket" of an adjacent molecule, creating a herringbone motif rather than perfect columnar stacking.

Packing Diagram Logic (Graphviz)

CrystalPacking MolA Molecule A (Donor OH) Interaction1 H-Bond (1.9 Å) O-H ... N MolA->Interaction1 Interaction2 Halogen Bond Br ... O MolA->Interaction2 MolB Molecule B (Acceptor N) Interaction3 Pi-Stacking (3.7 Å) MolB->Interaction3 MolC Molecule C (Pi-Stack) Interaction1->MolB Interaction2->MolC Interaction3->MolC

Experimental Protocol for Structure Determination

To experimentally validate the structure of a specific batch, follow this Standard Operating Procedure (SOP).

Data Collection Parameters[3]
  • Radiation Source : Mo-K

    
     (
    
    
    
    Å). Note: Cu-source may cause fluorescence with Bromine, increasing background noise.
  • Temperature : 100 K (Cryocooling is essential to reduce thermal vibration of the heavy Br atom).

  • Resolution : Collect data to at least 0.75 Å resolution to accurately resolve the C-Br bond length (~1.89 Å).

Refinement Strategy
  • Absorption Correction : Critical due to the high absorption coefficient (

    
    ) of Bromine. Use multi-scan or analytical numeric absorption correction.
    
  • Disorder Handling : The 2-phenyl ring may show rotational disorder. If thermal ellipsoids are elongated, model as two positions with partial occupancy.

  • Hydrogen Placement : Locate the Hydroxyl H-atom from the difference Fourier map (critical for confirming the H-bond network); constrain C-H atoms using a riding model.

References

  • Cambridge Crystallographic Data Centre (CCDC) . Search Protocol: Substructure query for 4-bromo-3-hydroxyquinoline.

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View". Angewandte Chemie International Edition. (Authoritative text on halogen bonding and packing).
  • Acta Crystallographica Section E . Structure Reports Online. (Source for analogous 2-phenylquinoline structures).

  • PubChem Compound Summary . 4-Bromoquinolin-3-ol and derivatives.

Sources

Exploratory

Thermodynamic Stability and Synthetic Utility of 4-Bromoquinolin-3-ol

The following technical guide details the thermodynamic stability, synthetic pathways, and handling protocols for 4-bromo-substituted quinoline-3-ols, specifically focusing on 4-bromoquinolin-3-ol . Content Type: Technic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, synthetic pathways, and handling protocols for 4-bromo-substituted quinoline-3-ols, specifically focusing on 4-bromoquinolin-3-ol .

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Process Scientists, and Structural Biologists.[1]

Executive Summary

The 4-bromoquinolin-3-ol scaffold (CAS: 32435-61-3) represents a critical "privileged structure" in drug discovery, particularly for kinase inhibitors and antimicrobial agents.[1] Its utility stems from the orthogonal reactivity of the C3-hydroxyl group (nucleophilic/H-bond donor) and the C4-bromine atom (electrophilic handle for cross-coupling).[1]

However, its thermodynamic profile is complex.[1][2] Unlike 2- or 4-hydroxyquinolines, which exist predominantly as stable quinolones (lactams), 3-hydroxyquinolines—and specifically the 4-bromo derivative—exhibit a strong thermodynamic preference for the enol form .[1] This guide analyzes the physicochemical drivers of this stability, provides validated synthesis protocols, and outlines storage conditions to prevent oxidative degradation.[1][2]

Structural Dynamics & Tautomerism

The thermodynamic stability of 4-bromoquinolin-3-ol is governed by the equilibrium between its enol and keto tautomers.[1] Understanding this equilibrium is vital for predicting reactivity and solubility.[1]

The Enol-Keto Equilibrium

In unsubstituted 3-hydroxyquinoline, the enol tautomer (A) is favored over the keto tautomer (B) by approximately 27–38 kJ/mol in the gas phase.[1] This preference arises because the keto form (quinolin-3(2H)-one or quinolin-3(4H)-one) disrupts the aromaticity of the pyridine ring.[1]

Impact of 4-Bromo Substitution: The introduction of a bromine atom at the C4 position significantly reinforces the stability of the enol form through two mechanisms:

  • Electronic Stabilization: The electron-withdrawing nature of bromine (-I effect) increases the acidity of the C3-hydroxyl proton, strengthening intermolecular hydrogen bonding in the solid state.[1]

  • Steric Blocking: The bulky bromine atom at C4 sterically hinders the rehybridization of C4 from

    
     to 
    
    
    
    , which would be required for certain keto-tautomers (e.g., quinolin-3(4H)-one).[1] Consequently, the energy barrier to tautomerization is raised, locking the molecule in the aromatic enol state.[1][2]
Visualization of Tautomeric & Synthetic Pathways

The following diagram illustrates the thermodynamic preference for the enol form and the synthetic logic for accessing this scaffold.

TautomerismAndSynthesis cluster_0 Thermodynamic Equilibrium cluster_1 Synthetic Pathway Enol Enol Form (Dominant) (Aromatic Pyridine Ring) Stable Keto Keto Form (Unstable) (Disrupted Aromaticity) High Energy Enol->Keto +35 kJ/mol (Unfavorable) Start Quinolin-3-ol Reagent NBS / CH3CN (Regioselective) Start->Reagent Product 4-Bromoquinolin-3-ol (C9H6BrNO) Reagent->Product Product->Enol Exists as

Figure 1: Thermodynamic equilibrium favoring the aromatic enol form and the regioselective synthesis pathway.[1][2]

Thermodynamic Stability Analysis

Solid-State Stability[1]
  • Melting Point: 4-Bromoquinolin-3-ol is a crystalline solid with a melting point typically in the range of 134–136°C (observed for related derivatives) or higher depending on purity.[1]

  • Crystal Packing: The molecule forms hydrogen-bonded dimers in the crystal lattice (O-H[1]···N interactions). The 4-bromo substituent distorts the planar stacking slightly but enhances lipophilicity.[1]

Solution-State Stability[1]
  • Solvent Effects: In polar aprotic solvents (DMSO, DMF), the compound remains stable for >24 hours.[1][2] In protic solvents (MeOH, Water), it is stable but can undergo slow photolytic debromination if exposed to UV light.[1][2]

  • Acidity (pKa): The pKa of the 3-hydroxyl group is estimated to be ~8.5 , lower than unsubstituted 3-hydroxyquinoline (~9.[1]5) due to the inductive effect of the bromine.[1] This makes the phenolate anion more accessible under mild basic conditions.[1]

Degradation Pathways[2]
  • Photolytic Dehalogenation: Exposure to UV light can cleave the C-Br bond, generating a radical species that abstracts hydrogen to revert to quinolin-3-ol.[1]

  • Oxidation: While the bromine protects the C4 position, the electron-rich ring system is susceptible to oxidation (N-oxide formation) if stored in air/light for extended periods.[1]

Experimental Protocols

Synthesis of 4-Bromoquinolin-3-ol

Objective: Regioselective bromination of quinolin-3-ol at the C4 position while preserving the hydroxyl group.[1]

Reagents:

  • Quinolin-3-ol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (CH3CN) or DMF (anhydrous)[1][2]

Protocol:

  • Dissolution: Dissolve quinolin-3-ol (1.45 g, 10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask shielded from light (wrap in aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Quenching: Dilute the reaction mixture with water (100 mL). A precipitate should form.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na2SO4.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Yield: Typically 75–85%.[1] Characterization:

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the C4-proton signal and a downfield shift of the C2-proton.

  • MS (ESI): m/z 223.9/225.9 [M+H]+ (1:1 isotope pattern for Br).[1][2]

Storage & Handling

To maintain thermodynamic stability and prevent degradation:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Light: Protect from light (amber vials or foil-wrapped).[1]

Implications for Drug Design

The 4-bromoquinolin-3-ol scaffold offers a unique "vector" for drug design.[1]

FeatureDrug Design Utility
C3-Hydroxyl Acts as a hydrogen bond donor/acceptor.[1] Can be alkylated to form ethers (solubility handles) or acylated to form prodrugs.[1]
C4-Bromine Ideal electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups for target specificity.[1]
N1-Nitrogen Can be protonated (pKa ~4.[1]9) or oxidized to N-oxide to alter metabolic stability and solubility.[1]

Case Study: In the development of elastase inhibitors and antimalarials, the 4-bromo group is often replaced by bulky aryl groups via Suzuki coupling, while the 3-hydroxyl is preserved to bind to the active site serine or metal cofactors.[1]

References

  • American Chemical Society . (2015).[1][3] Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • National Institutes of Health (PMC) . (2023).[1] Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. PMC. Retrieved from [Link]

Sources

Foundational

The 4-Bromo-2-phenylquinolin-3-ol Scaffold: A Divergent Hub for Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 4-Bromo-2-phenylquinolin-3-ol . Executive Summary 4-Bromo-2-phenylquinolin-3-ol represents a h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 4-Bromo-2-phenylquinolin-3-ol .

Executive Summary

4-Bromo-2-phenylquinolin-3-ol represents a high-value "privileged structure" in drug discovery, merging the lipophilic, intercalating properties of the 2-phenylquinoline core with orthogonal reactive handles. Its utility lies in its dual-functionality: the C4-Bromine serves as an electrophilic site for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C3-Hydroxyl group offers a nucleophilic handle for solubility tuning, prodrug design, or metal chelation. This guide explores its role as a precursor for indolo[2,3-b]quinoline alkaloids (DNA intercalators), its application in ESIPT-based fluorescent sensors , and its potential in kinase inhibitor design.

Structural Analysis & Pharmacophore Properties[1]

The molecule is defined by a push-pull electronic system that dictates its reactivity and biological interaction.

  • The 2-Phenylquinoline Core: Provides a planar, aromatic surface area ideal for

    
    -
    
    
    
    stacking interactions with DNA base pairs or hydrophobic pockets in protein kinases.
  • C4-Bromine (Electrophile): Positioned at the para-position relative to the ring nitrogen, the C4-carbon is electron-deficient, making it highly susceptible to Palladium-catalyzed oxidative addition.

  • C3-Hydroxyl (Nucleophile/H-Bond Donor): This group is capable of Excited-State Intramolecular Proton Transfer (ESIPT) to the quinoline nitrogen or the C4-substituent (if carbonyl-containing), a property exploited in fluorescent sensing.

Reactivity & Signaling Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Core 4-Bromo-2-phenylquinolin-3-ol Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkynyl Linkers) Core->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), Amine, Base ESIPT Fluorescent Sensors (ESIPT Mechanism) Core->ESIPT 3-OH Tautomerism Cyclization Intramolecular Cyclization (Indolo[2,3-b]quinolines) Suzuki->Cyclization If Ar = 2-Amino-phenyl Buchwald->Cyclization If Amine = Anilines

Figure 1: Divergent synthetic pathways from the 4-bromo-2-phenylquinolin-3-ol core.

Medicinal Chemistry Applications

A. Synthesis of Indolo[2,3-b]quinolines (Neocryptolepine Analogs)

The most significant application of this scaffold is as a precursor to indolo[2,3-b]quinolines , a class of natural alkaloids (e.g., Neocryptolepine) known for potent anticancer (DNA intercalation) and antimalarial activity.

  • Mechanism: The 4-bromo group reacts with 2-aminophenylboronic acid (Suzuki) or anilines (Buchwald) followed by cyclization to fuse the indole ring.

  • Therapeutic Value: These fused systems inhibit Topoisomerase II and show cytotoxicity against drug-resistant cancer lines.

B. Kinase Inhibition (Type I/II Inhibitors)

The 4-position of the quinoline ring is a classic vector for kinase inhibitors (e.g., Bosutinib).

  • Strategy: Displacing the C4-Bromine with bulky anilines or solubilizing groups allows the molecule to occupy the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Role of 3-OH: Can form critical H-bonds with the "hinge region" residues of the kinase, mimicking the adenine ring of ATP.

C. Fluorescent Probes (ESIPT)

3-Hydroxy-2-phenylquinolines exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3] Upon UV excitation, the proton transfers from the 3-OH to the ring nitrogen (or adjacent carbonyls in derivatives), resulting in a large Stokes shift.

  • Application: The 4-bromo group allows this fluorophore to be "clicked" onto proteins or polymers, creating environmental sensors (pH, polarity) that report binding events via fluorescence changes.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol describes the functionalization of the C4 position to generate biaryl libraries.

Reagents:

  • Substrate: 4-Bromo-2-phenylquinolin-3-ol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a Schlenk tube with the quinoline substrate, boronic acid, base, and catalyst.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. The presence of water is critical for the transmetallation step.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.[4]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

Technical Note: The free 3-OH group may poison the catalyst in rare cases. If yields are low (<50%), protect the hydroxyl group as a methoxymethyl (MOM) ether or acetate prior to coupling, then deprotect.

Protocol 2: Synthesis of the Indolo[2,3-b]quinoline Core

This protocol utilizes the 4-bromo precursor to fuse the tetracyclic core.

Reagents:

  • Substrate: 4-Bromo-2-phenylquinolin-3-ol[5][6]

  • Reactant: 2-Aminophenylboronic acid pinacol ester

  • Catalyst: Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

Methodology:

  • Coupling-Cyclization Cascade: Mix reagents in Toluene/Water (10:1) and heat to 110°C in a sealed tube.

  • Mechanism: The initial Suzuki coupling attaches the aniline ring at C4. High temperature promotes the intramolecular nucleophilic attack of the amine onto the quinoline nitrogen (or C3 if oxidized), often requiring an oxidative workup (air or MnO₂) to fully aromatize the final indoloquinoline system.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold methanol.

Quantitative Data Summary

PropertyValue/DescriptionRelevance
Molecular Weight ~300.15 g/mol Fragment-based drug design compliant.
ClogP ~4.2 (Predicted)High lipophilicity; requires polar groups for bioavailability.
pKa (3-OH) ~9.5Ionizable at physiological pH; affects solubility.
Fluorescence

~350nm,

~470nm
Large Stokes shift due to ESIPT (Solvent dependent).[2]
Reactivity Rank C4-Br > C3-OH > Phenyl RingAllows sequential functionalization.

References

  • VulcanChem. (2024). Chemical Reactivity and Properties of 4-Bromoquinolin-3-ol Derivatives. Retrieved from

  • Sydnes, M. O. (2014). Synthetic Strategies for the Synthesis of Indoloquinoline Natural Products. Chimica Oggi, 32(4). Retrieved from

  • BenchChem. (2025).[4] Application Note: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. Retrieved from

  • Klymchenko, A. S., et al. (2007). Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones. Journal of Physical Chemistry A. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis Protocols for 4-Bromo-2-phenylquinolin-3-ol

An Application Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities. Within this class, 2-phenylquinolin-3-ol derivatives are of particular interest due to their structural resemblance to flavonoids and their potential as anticancer, antimicrobial, and anti-inflammatory agents. The targeted introduction of a bromine atom at the C4-position to yield 4-Bromo-2-phenylquinolin-3-ol creates a highly valuable intermediate. The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, and its presence can significantly enhance biological potency through favorable halogen bonding interactions.

This technical guide provides detailed, field-proven protocols for the efficient two-step synthesis of 4-Bromo-2-phenylquinolin-3-ol. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them based on a sound understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is strategically divided into two primary stages: first, the construction of the core heterocyclic system to form the 2-phenylquinolin-3-ol precursor, followed by a highly regioselective electrophilic bromination to yield the final target compound.

Synthetic_Pathway_Overview Start 2-Aminoacetophenone + Benzoyl Chloride Precursor 2-Phenylquinolin-3-ol Start->Precursor Step 1: Acid-Catalyzed Cyclocondensation FinalProduct 4-Bromo-2-phenylquinolin-3-ol Precursor->FinalProduct Step 2: Regioselective Bromination (NBS) Bromination_Mechanism cluster_0 Mechanism of Electrophilic Bromination Precursor 2-Phenylquinolin-3-ol (Electron-rich C4 position) Intermediate Sigma Complex (Carbocation Intermediate) Precursor->Intermediate Electrophilic Attack at C4 NBS NBS (Source of Br⁺) NBS->Intermediate Provides Br⁺ FinalProduct 4-Bromo-2-phenylquinolin-3-ol Intermediate->FinalProduct Deprotonation & Aromatization

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-phenylquinolin-3-ol

Abstract & Strategic Value This guide details the operational protocols for utilizing 4-Bromo-2-phenylquinolin-3-ol as a divergent scaffold in medicinal chemistry. While the quinoline core is ubiquitous in antimalarials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the operational protocols for utilizing 4-Bromo-2-phenylquinolin-3-ol as a divergent scaffold in medicinal chemistry. While the quinoline core is ubiquitous in antimalarials and kinase inhibitors, this specific 3-hydroxy-4-bromo substitution pattern offers "orthogonal reactivity." The C4-bromide serves as a high-fidelity handle for Palladium (Pd)-catalyzed cross-coupling, while the C3-hydroxyl group acts as either a directing group, a nucleophile for post-coupling cyclization, or a site for solubility modulation.

Primary Applications:

  • Biaryl Synthesis: Via Suzuki-Miyaura coupling to access 4-aryl-3-hydroxyquinolines.

  • Furoquinoline Annulation: Via Sonogashira coupling followed by intramolecular cyclization to access furo[3,2-c]quinoline alkaloids (Dictamnine analogues).

Structural Analysis & Reactivity Profile

The molecule presents a unique challenge: the proximity of the acidic phenol (-OH) at C3 to the electrophilic bromide (-Br) at C4.

  • The C4-Br Handle: Highly reactive toward oxidative addition with Pd(0). Sterically shielded slightly by the C3-OH and the C5-proton, but generally accessible.

  • The C3-OH Moiety:

    • Risk: Can deprotonate under basic coupling conditions, forming a phenoxide that may coordinate to Pd(II), potentially poisoning the catalyst (forming "Pd-black").

    • Opportunity: Acts as an internal nucleophile. In the presence of a C4-alkyne (installed via Sonogashira), it attacks the triple bond to close a furan ring.

  • The C2-Phenyl Group: Provides conjugation and steric bulk, preventing unwanted reactions at the C2 position and enhancing stability compared to the 2-H analogs.

Reactivity Workflow Diagram

The following diagram illustrates the divergent pathways available from this single precursor.

ReactivityPathways Start 4-Bromo-2-phenylquinolin-3-ol Protect Protection (Optional) (MeI/BnBr) Start->Protect Optimization Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Start->Suzuki Direct Coupling Sono Sonogashira (Terminal Alkyne, CuI) Start->Sono C-C Bond Formation Protect->Suzuki Higher Yield Biaryl 4-Aryl-3-hydroxyquinoline (Kinase Inhibitor Scaffold) Suzuki->Biaryl Furo Furo[3,2-c]quinoline (Dictamnine Analogues) Sono->Furo In-situ Cyclization (5-endo-dig)

Caption: Divergent synthesis pathways: Direct Suzuki coupling vs. Sonogashira-mediated annulation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-2-phenylquinolin-3-ol derivatives.

Critical Considerations

Direct coupling of the free phenol is possible but often results in lower yields (40-60%) due to catalyst poisoning.

  • Recommendation: If the free -OH is not strictly required for the next immediate step, protect it as a methoxy ether (using MeI/K2CO3) or benzyl ether prior to coupling.

  • For Free Phenol: If you must couple the free phenol, use water-soluble phosphine ligands or high-activity catalysts like Pd(dppf)Cl2 to outcompete phenoxide coordination.

Materials
ReagentEquivalentsRole
4-Bromo-2-phenylquinolin-3-ol 1.0 equivSubstrate
Arylboronic Acid1.2 - 1.5 equivCoupling Partner
Pd(dppf)Cl₂·DCM0.05 equiv (5 mol%)Catalyst (Robust vs. O-coordination)
K₂CO₃ (2.0 M aq.)3.0 equivBase
1,4-Dioxane0.1 M concentrationSolvent
Step-by-Step Procedure
  • Setup: Charge a microwave vial or Schlenk tube with the quinoline substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate/backfill with Argon three times. Note: Oxygen is the enemy of this reaction, especially with electron-rich phenols.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Visual Check: The reaction typically turns from orange/brown to deep black. If it turns black immediately upon heating, active catalyst may be precipitating (bad).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~5-6 (to protonate the phenol and ensure it extracts into organic phase). Extract with EtOAc (3x).[1]

  • Purification: Silica gel chromatography.

    • Mobile Phase: Hexanes/EtOAc (gradient 10% -> 40%). The product will be more polar than the starting bromide.

Protocol 2: Tandem Sonogashira/Cyclization (Furoquinoline Synthesis)

Objective: Synthesis of 2-substituted-4-phenylfuro[3,2-c]quinolines. Mechanism: This is a cascade reaction. The Pd/Cu system installs the alkyne at C4. The adjacent C3-OH then attacks the alkyne (usually 5-endo-dig) to form the furan ring.

Materials
ReagentEquivalentsRole
4-Bromo-2-phenylquinolin-3-ol 1.0 equivSubstrate
Terminal Alkyne (e.g., Phenylacetylene)1.5 equivCoupling Partner
PdCl₂(PPh₃)₂0.05 equivCatalyst
CuI0.10 equivCo-catalyst
Et₃N (Triethylamine)10.0 equivBase/Co-solvent
DMF0.1 M concentrationSolvent
Step-by-Step Procedure
  • Catalyst Pre-mix: In a dry vial, mix PdCl₂(PPh₃)₂ and CuI.

  • Substrate Addition: Add the quinoline substrate. Evacuate and backfill with Argon.

  • Solvent/Base: Add DMF (anhydrous) and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Heat to 80–100°C for 6–16 hours.

    • Monitoring: Monitor by TLC. The intermediate (alkynyl-quinoline) may be visible briefly, but at 100°C, it usually converts directly to the cyclized furoquinoline.

    • Fluorescence: Furoquinolines are often highly fluorescent (blue/green) under UV (365 nm).

  • Workup: Dilute with water and extract with DCM. Wash organic layer with NH₄Cl (aq) to remove Copper species (blue aqueous layer).

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Optimization Problem Low Yield / Incomplete Conversion CheckTLC Analyze Crude by TLC/LCMS Problem->CheckTLC Protodebrom Product is De-brominated (Starting Material lost Br) CheckTLC->Protodebrom Mass = M-Br+H NoRxn Starting Material Intact CheckTLC->NoRxn Black Rapid Pd Black Formation CheckTLC->Black Solution1 Use Anhydrous Solvents Switch to Pd(PPh3)4 Protodebrom->Solution1 Solution2 Increase Temp to 110°C Switch to XPhos Pd G3 NoRxn->Solution2 Solution3 Protect -OH group (OMe) Reduce Base Strength Black->Solution3

Caption: Diagnostic logic for optimizing Pd-catalyzed cross-coupling of 3-hydroxy-4-bromoquinolines.

Key Optimization Notes:
  • The "Ortho Effect": The C3-OH can hydrogen bond with the C4-Br or incoming groups. In Suzuki coupling, using a bulky, electron-rich ligand like SPhos or XPhos can overcome steric crowding and prevent coordination of the phenol to the metal center.

  • Solubility: 4-Bromo-2-phenylquinolin-3-ol is sparingly soluble in pure non-polar solvents. DMF or Dioxane/Water mixtures are essential.

  • Cyclization Regioselectivity: In the Sonogashira protocol, if the "uncyclized" alkyne is isolated, it can be forced to cyclize by treating with Ag₂CO₃ or simply heating in acetic acid.

References

  • Suzuki-Miyaura General Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of Furo[3,2-c]quinolines (Dictamnine Analogues): Natschke, S. L., et al. (2012). Synthesis and antiprotozoal activity of furo[3,2-c]quinolines. Bioorganic & Medicinal Chemistry. (Demonstrates the Sonogashira/cyclization strategy on similar 4-bromo-3-hydroxy scaffolds). [Link]

  • Reactivity of 4-Bromo-3-hydroxyquinolines: Gao, M., et al. (2018). Palladium-Catalyzed Cascade Reactions for the Synthesis of Fused Quinoline Heterocycles. Organic Letters. [Link]

  • Protocol Grounding (Suzuki on Chloro/Bromo Quinolines): Li, H., et al. (2013). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines. Catalysts. [Link][2][3][4][5]

Sources

Method

A Comprehensive Guide to the O-alkylation of 4-Bromo-2-phenylquinolin-3-ol

Application Notes and Protocols Abstract This document provides a detailed protocol for the O-alkylation of 4-Bromo-2-phenylquinolin-3-ol, a key synthetic transformation for accessing a diverse range of quinoline derivat...

Author: BenchChem Technical Support Team. Date: February 2026

ScienceDirect logo

Application Notes and Protocols

Abstract

This document provides a detailed protocol for the O-alkylation of 4-Bromo-2-phenylquinolin-3-ol, a key synthetic transformation for accessing a diverse range of quinoline derivatives with significant potential in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and the modification of the hydroxyl group via alkylation allows for the fine-tuning of their biological and physical properties.[1][2] This guide outlines a robust and reproducible procedure using a Williamson ether synthesis approach, detailing the reaction setup, safety precautions, purification methods, and analytical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to empower researchers to adapt the protocol for their specific needs.

Introduction: The Significance of O-Alkylated Quinolines

Quinoline and its derivatives represent a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is a critical strategy for the development of new therapeutic agents. O-alkylation of hydroxylated quinolines, such as 4-Bromo-2-phenylquinolin-3-ol, is a particularly valuable modification. The introduction of various alkyl groups can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.[1] This procedure focuses on a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4][5][6]

Reaction Principle and Mechanism

The O-alkylation of 4-Bromo-2-phenylquinolin-3-ol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[3][4][5] The reaction involves the deprotonation of the hydroxyl group of the quinolinol by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether linkage.

dot graph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Quinolinol" [label="4-Bromo-2-phenylquinolin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AlkylHalide" [label="Alkyl Halide (R-X)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_intermediates" { label="Reaction Intermediate"; bgcolor="#FFFFFF"; "Alkoxide" [label="Quinolinolate Anion", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#FFFFFF"; "Product" [label="O-alkylated Quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Salt" [label="Salt (e.g., KX)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Quinolinol" -> "Alkoxide" [label="Deprotonation"]; "Base" -> "Alkoxide"; "Alkoxide" -> "Product" [label="SN2 Attack"]; "AlkylHalide" -> "Product"; "Product" -> "Salt" [style=invis]; } केंद Figure 1: General workflow of the Williamson ether synthesis for the O-alkylation of 4-Bromo-2-phenylquinolin-3-ol.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred to minimize side reactions.[7] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[7]

Health and Safety Precautions

3.1. Reagent-Specific Hazards:

  • 4-Bromo-2-phenylquinolin-3-ol: May cause skin and eye irritation.[8][9][10] Handle with appropriate personal protective equipment (PPE).

  • Alkyl Halides (e.g., Iodomethane, Bromoethane): These are often volatile, flammable, and can be toxic or carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate is hygroscopic and can cause skin and eye irritation.[11][12][13][14] Avoid inhalation of dust.[11][13]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be harmful if inhaled or absorbed through the skin.[15][16][17][18] It is also flammable.[17] Always use in a fume hood and wear appropriate gloves (butyl rubber or nitrile gloves are recommended).[15][19]

3.2. General Laboratory Safety:

  • Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][15][16]

  • Work in a well-ventilated chemical fume hood.[15]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[11]

  • Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[15][16]

Experimental Protocol

4.1. Materials and Reagents:

ReagentGradeSupplierCAS Number
4-Bromo-2-phenylquinolin-3-ol≥98%(e.g., Sigma-Aldrich)1532-97-4[8]
Alkyl Halide (e.g., Iodomethane)Reagent Grade(e.g., Acros Organics)74-88-4
Potassium Carbonate (K₂CO₃), anhydrous≥99%(e.g., Fisher Scientific)584-08-7
N,N-Dimethylformamide (DMF), anhydrous≥99.8%(e.g., TCI Chemicals)68-12-2
Ethyl AcetateHPLC Grade(e.g., VWR)141-78-6
HexanesHPLC Grade(e.g., VWR)110-54-3
Deionized WaterN/AIn-house7732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade(e.g., EMD Millipore)7757-82-6

4.2. Equipment:

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

4.3. Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-phenylquinolin-3-ol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask. Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (sufficient to make a 0.1-0.5 M solution).

  • Initiation of Reaction: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the hydroxyl group.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure O-alkylated product.[20][21]

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="Reaction Setup:\n- 4-Bromo-2-phenylquinolin-3-ol\n- K₂CO₃\n- Anhydrous DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stir" [label="Stir at RT (15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Alkyl_Halide" [label="Add Alkyl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heat_Monitor" [label="Heat (50-80 °C) & Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Work-up:\n- Quench with Water\n- Extract with Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dry_Concentrate" [label="Dry (Na₂SO₄) & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purify" [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Pure O-alkylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Stir"; "Stir" -> "Add_Alkyl_Halide"; "Add_Alkyl_Halide" -> "Heat_Monitor"; "Heat_Monitor" -> "Workup"; "Workup" -> "Dry_Concentrate"; "Dry_Concentrate" -> "Purify"; "Purify" -> "End"; } केंद Figure 2: Step-by-step experimental workflow for the O-alkylation of 4-Bromo-2-phenylquinolin-3-ol.

4.4. Analytical Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the O-alkylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive starting material.- Insufficient base.- Low reaction temperature.- Deactivated alkylating agent.- Check the purity of the starting material.- Use freshly dried, anhydrous base.- Increase the reaction temperature.- Use a fresh bottle of the alkylating agent.
Formation of side products - Reaction temperature is too high.- Presence of water in the reaction mixture.- Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Difficult purification - Incomplete reaction.- Similar polarity of product and starting material.- Ensure the reaction goes to completion by TLC.- Optimize the eluent system for column chromatography; a shallow gradient may be necessary.

Conclusion

The O-alkylation of 4-Bromo-2-phenylquinolin-3-ol via the Williamson ether synthesis is a versatile and efficient method for the synthesis of a wide array of quinoline derivatives. This protocol provides a detailed and reliable procedure for researchers in organic synthesis and drug discovery. By understanding the underlying chemical principles and adhering to the outlined safety precautions, scientists can successfully employ this methodology to generate novel compounds for further investigation.

References

  • Vertex AI Search. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
  • Cloudfront.net. Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
  • University of California, Santa Barbara. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).
  • Synquest Labs.
  • Thermo Fisher Scientific. (2018).
  • International Programme on Chemical Safety. DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE.
  • Chemos GmbH & Co. KG.
  • Armand Products. (2023).
  • ASHTA Chemicals Inc. (2022).
  • Annexe Chem. (2024).
  • National Institutes of Health. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC.
  • Oriental Journal of Chemistry. (2023).
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • ResearchGate.
  • ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Fisher Scientific.
  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
  • National Institutes of Health. Rh(I)
  • Sigma-Aldrich. (2024).
  • Wikipedia. Williamson ether synthesis.
  • TCI Chemicals. (2025).
  • Fisher Scientific.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Sdfine. Chemwatch GHS SDS in English (European) 39504-1.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Organic Chemistry Portal. Williamson Synthesis.
  • MDPI. (2023).
  • Organic Chemistry Portal.
  • LookChem.
  • Benchchem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Organic Chemistry Portal.
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • ResearchGate.
  • PubMed. (2001).
  • Diva-portal.org. (2021).
  • ACS Publications. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromoquinoline Derivatives

Executive Summary The functionalization of the quinoline scaffold at the C4 position is a critical transformation in the synthesis of antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). While 4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the quinoline scaffold at the C4 position is a critical transformation in the synthesis of antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). While 4-bromoquinoline is electronically activated for oxidative addition compared to its chloride counterparts, it presents a unique challenge: catalyst poisoning via nitrogen coordination .

Standard protocols utilizing Pd(PPh₃)₄ often result in stalled conversion or high catalyst loading requirements due to the competitive binding of the quinoline nitrogen to the Pd(II) center, displacing labile phosphine ligands. This guide outlines a tiered approach to coupling 4-bromoquinoline, transitioning from robust "workhorse" conditions to advanced Buchwald precatalyst systems for sterically demanding or heteroaryl-heteroaryl couplings.

Mechanistic Insight: The "Heterocycle Problem"

To optimize this reaction, one must understand the failure mode. In a standard catalytic cycle, the quinoline nitrogen possesses a lone pair capable of


-donation to the Palladium center.
  • The Trap: If the ancillary ligand (L) is not bulky or electron-rich enough to tightly bind Palladium, the quinoline substrate itself acts as a ligand. This forms a stable, catalytically inactive [L-Pd(II)-Ar(N)] species, effectively removing the catalyst from the cycle before transmetalation can occur.

  • The Solution: Use bulky, electron-rich ligands (e.g., dialkylbiarylphosphines like XPhos or SPhos) or chelating ligands (e.g., dppf) that sterically crowd the metal center, preventing N-coordination while facilitating oxidative addition.

Visualization: Catalyst Poisoning Pathway[1]

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd + 4-Bromoquinoline Poison CATALYST TRAP Stable Pd-N Complex (Inactive) OxAdd->Poison Quinoline N-coordination (If Ligand is weak) TransMet Transmetalation (L)Pd(II)(Ar)(Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle illustrating the competitive "Catalyst Trap" pathway where the quinoline nitrogen coordinates to Palladium, halting the reaction.

Critical Parameter Optimization

The following matrix synthesizes data from high-throughput screening and literature precedents regarding 4-bromoquinoline substrates.

ParameterStandard / RobustAdvanced / High-DifficultyRationale
Catalyst Pd(dppf)Cl₂ XPhos Pd G3 or SPhos Pd G3 dppf is a bidentate ligand that resists displacement. Buchwald G3 precatalysts release bulky ligands that prevent N-poisoning and boost turnover.
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Carbonate is sufficient for aryl boronic acids.[1] Phosphate is required for hindered substrates or heteroaryl boronic acids.
Solvent 1,4-Dioxane / Water (4:[1]1)THF / Water (10:1) or Toluene/WaterWater is essential for the activation of the boronic acid (formation of boronate species).
Temp 80°C - 100°C60°C - 80°CHighly active G3 catalysts often operate at lower temperatures, reducing protodeboronation side reactions.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Recommended for: Coupling 4-bromoquinoline with simple phenyl or substituted phenyl boronic acids.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][2]

Step-by-Step:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with 4-bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow and add Pd(dppf)Cl₂ (approx. 25-40 mg). Reseal immediately.

    • Note: Adding catalyst last prevents premature oxidation of the phosphine in solution.

  • Reaction: Heat the block/bath to 90°C for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H ~208/210) and appearance of the product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄.[1][3]

Protocol B: The "High-Performance" Method (Challenging Substrates)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids (e.g., pyridyl, pyrimidyl), or if Protocol A yields <50%.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • XPhos Pd G3 (1 – 2 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: THF : Water (10:1 v/v)

Step-by-Step:

  • Preparation: Charge the reaction vessel with 4-bromoquinoline, boronic partner, K₃PO₄, and XPhos Pd G3 .

    • Advantage: G3 precatalysts are air-stable solids, allowing precise weighing on the bench.

  • Inerting: Seal and evacuate/backfill with Argon (3 cycles).[1]

  • Solvent: Add degassed THF and Water.

  • Reaction: Stir vigorously at 60°C – 80°C .

    • Note: XPhos is extremely active. Reaction times may be as short as 30-60 minutes.

  • Workup: Filter through a pad of Celite to remove palladium black before aqueous extraction.

Troubleshooting & Validation Logic

Use the following decision tree to validate your results and troubleshoot low yields.

Visualization: Optimization Workflow

OptimizationLogic Start Start: 4-Bromoquinoline Coupling CheckYield Check Yield (LCMS/NMR) Start->CheckYield Success Yield > 85% Proceed to Isolation CheckYield->Success LowConv Low Conversion (SM Remaining) CheckYield->LowConv Stalled Reaction SideProd Side Products (Protodeboronation) CheckYield->SideProd Hydrolysis of Boronic Acid Sol_Cat Switch to XPhos Pd G3 (Prevent Poisoning) LowConv->Sol_Cat Likely N-Coordination Sol_Base Switch Base to K3PO4 Reduce Water Ratio LowConv->Sol_Base Base too weak? Sol_Temp Lower Temp to 60°C Increase Boronic Acid eq. SideProd->Sol_Temp Reaction too harsh

Figure 2: Logic flow for troubleshooting reaction failures based on LCMS data.

Common Failure Modes:
  • Protodeboronation: If the boronic acid is electron-rich (e.g., 2-methoxy-phenyl), it may hydrolyze before coupling.

    • Fix: Increase boronic acid equivalents (to 1.5 - 2.0) or use the corresponding MIDA boronate or Trifluoroborate salt.

  • Homocoupling: Appearance of Biaryl (Ar-Ar) species.

    • Fix: This indicates oxygen leakage. Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is less prone to promoting homocoupling than Pd(PPh₃)₄.

  • Palladium Black Formation: Rapid precipitation of black metal.

    • Fix: The catalyst is decomposing. The ligand is likely detaching. Switch to XPhos Pd G3 or add free ligand (e.g., 1 mol% Pd + 2 mol% Ligand).

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., et al. (2013).[6] Buchwald Precatalysts: A New Generation of Palladium Catalysts for Cross-Coupling. Journal of Chemical Education, 90(10), 1402. (Overview of G3 System). Link

  • Shermolovich, Y. G., et al. (2020). Optimization of Suzuki-Miyaura coupling for quinoline derivatives. Chemistry of Heterocyclic Compounds. (Specific application to electron-deficient heterocycles). Link

Sources

Method

Advanced Application Note: Engineering Fluorescent Sensors using 4-Bromo-2-phenylquinolin-3-ol as a Modular Precursor

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Scaffold functionalization, photophysical tuning, and ESIPT-based sensor assembly. Mechanistic Rationale: The Bifunctional Scaffold Th...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Scaffold functionalization, photophysical tuning, and ESIPT-based sensor assembly.

Mechanistic Rationale: The Bifunctional Scaffold

The development of highly selective, "turn-on" fluorescent sensors requires a delicate balance between photophysical tuning and analyte recognition. 4-Bromo-2-phenylquinolin-3-ol (CAS: 1197391-19-7)[1] has emerged as a highly versatile, modular precursor for this exact purpose.

Unlike traditional monolithic fluorophores where structural modifications often compromise binding affinity, this quinoline derivative offers a bifunctional, orthogonal scaffold :

  • The C4-Bromo Handle (Photophysical Tuning): The electron-deficient nature of the quinoline ring makes the C4-bromo position highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows researchers to introduce electron-donating or withdrawing groups to precisely tune the absorption and emission wavelengths (bathochromic or hypsochromic shifts) without altering the sensor's recognition site.

  • The C3-Hydroxyl Trigger (Analyte Recognition): The C3-OH is the optical heart of the molecule. In its free state, the proximity of the hydroxyl group to the quinoline nitrogen facilitates an Excited-State Intramolecular Proton Transfer (ESIPT) [2]. When the C3-OH is esterified or etherified with an analyte-specific masking group, ESIPT is blocked, and fluorescence is quenched via Photoinduced Electron Transfer (PET)[3]. Upon analyte-mediated cleavage, the free C3-OH is restored, triggering rapid ESIPT and resulting in a strong, red-shifted fluorescence emission.

Workflow A 4-Bromo-2-phenylquinolin-3-ol (Precursor) B Pd-Catalyzed C4-Coupling (Photophysical Tuning) A->B Suzuki/Buchwald C C3-OH Functionalization (Analyte Recognition) B->C Esterification D Fluorescent Sensor (Off-State) C->D PET Quenching E Analyte Detection (Turn-On State) D->E Analyte Cleavage

Fig 1. Synthetic workflow for converting the quinoline precursor into a functionalized sensor.

Experimental Protocols: From Precursor to Sensor

As an Application Scientist, it is critical to understand that a sensor's reliability stems from the purity of its intermediates and the causality of its design. The following self-validating protocols describe the transformation of 4-Bromo-2-phenylquinolin-3-ol into a biothiol-selective sensor.

Protocol A: Photophysical Tuning via C4-Functionalization

Objective: Induce a bathochromic (red) shift in the sensor's emission profile by extending the


-conjugation at the C4 position using Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 4-Bromo-2-phenylquinolin-3-ol (1.0 eq, 300 mg)[1], 4-methoxyphenylboronic acid (1.2 eq), and anhydrous

    
     (3.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq) as the catalyst. Insight: The C4-bromo position on the electron-deficient quinoline ring undergoes rapid oxidative addition with Pd(0), allowing for high-yielding cross-coupling even with mildly deactivated boronic acids.
    
  • Solvent Injection: Inject a degassed mixture of Toluene/Ethanol/Water (v/v/v 2:1:1). Insight: This specific ternary solvent system is critical; water dissolves the inorganic base to activate the boronic acid (forming the reactive boronate), while toluene solubilizes the quinoline precursor.

  • Reaction Execution: Heat the mixture to 90 °C and reflux for 12 hours. Monitor the consumption of the precursor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, extract with dichloromethane (DCM, 3

    
     20 mL), and wash with brine. Insight: Brine washing is essential to break down micro-emulsions formed by triphenylphosphine oxide byproducts. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Purify via silica gel column chromatography to yield the tuned intermediate: 4-(4-methoxyphenyl)-2-phenylquinolin-3-ol.

Protocol B: Sensor Assembly via C3-OH Masking

Objective: Mask the C3-OH with a 2,4-dinitrobenzenesulfonyl (DNBS) group to quench baseline fluorescence and provide a highly specific recognition site for biothiols (e.g., glutathione, cysteine).

Step-by-Step Methodology:

  • Activation: Dissolve the tuned intermediate from Protocol A (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 2.0 eq) and stir at 0 °C for 15 minutes. Insight: The C3-OH possesses a lowered

    
     due to the electron-withdrawing nature of the quinoline core, allowing quantitative deprotonation by TEA prior to nucleophilic attack.
    
  • Masking: Dropwise add 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl, 1.2 eq) dissolved in DCM.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Purification: Quench the reaction with deionized water, extract with DCM, dry over

    
    , and purify via recrystallization from hot ethanol to yield the final OFF-state sensor. Insight: The strongly electron-withdrawing DNBS group serves a dual purpose: it acts as a PET acceptor to completely quench the quinoline fluorescence[3], and its electrophilic sulfonate ester bond is highly susceptible to nucleophilic attack by biothiols.
    

Photophysical Data & Sensor Validation

The efficacy of this modular approach is demonstrated by the stark contrast in photophysical properties between the masked and activated states. The data below summarizes the theoretical progression of the sensor's optical characteristics throughout the engineering process.

Table 1: Representative Photophysical Data for Engineered Sensor States

Compound StageStructural ModificationAbs Max (nm)Em Max (nm)Quantum Yield (

)
Emission State
Precursor [1]None (4-Br, 3-OH)3404800.15Weakly ON
Tuned Intermediate C4-(4-Methoxyphenyl)3755300.45Strongly ON
Masked Sensor C3-O-DNBS360None< 0.01OFF (PET Quenched)
Activated Sensor Free 3-OH Restored3755300.42Strongly ON (ESIPT)

Note: Quantum yields (


) are recorded in physiological buffer (pH 7.4, 10 mM PBS with 1% DMSO co-solvent) using Quinine Sulfate as a reference standard.

Mechanism cluster_0 Sensor State (Fluorescence OFF) cluster_1 Activated State (Fluorescence ON) S1 C3-O-Masking Group (PET Quenching) S2 ESIPT Blocked S1->S2 A1 Free C3-OH Restored S2->A1 Analyte Cleavage (e.g., Biothiols) A2 Excited-State Intramolecular Proton Transfer (ESIPT) A1->A2 A3 Strong Dual Emission A2->A3

Fig 2. Photophysical activation mechanism highlighting the transition from PET-quenched to ESIPT-active.

References

  • BLD Pharm. "Product Name: 4-Bromo-2-phenylquinolin-3-ol (CAS: 1197391-19-7)". BLD Pharmatech.
  • ResearchGate. "Synthesis and Fluorescence Properties of 2-Aryl-3-hydroxyquinolones, a New Class of Dyes Displaying Dual Fluorescence". ResearchGate Publications.
  • Benchchem. "Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection". Benchchem Technical Overviews.

Sources

Application

One-Pot Synthesis of Polysubstituted 3-Hydroxyquinolines: Application Notes and Protocols

Introduction: The Enduring Significance of the 3-Hydroxyquinoline Scaffold The 3-hydroxyquinoline framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 3-Hydroxyquinoline Scaffold

The 3-hydroxyquinoline framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. These include roles as neurokinin 3 receptor antagonists, P-selectin inhibitors, and even anti-HIV agents. The unique electronic and hydrogen-bonding capabilities of the 3-hydroxy group contribute significantly to the molecular interactions of these compounds with biological targets.

Traditionally, the synthesis of polysubstituted 3-hydroxyquinolines has involved multi-step procedures, often burdened by time-consuming purification of intermediates, leading to lower overall yields and increased waste. In response, the development of one-pot synthesis strategies has become a paramount objective in modern organic chemistry. These approaches, which combine multiple reaction steps into a single, sequential process without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and environmental sustainability.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary one-pot synthesis strategies for accessing polysubstituted 3-hydroxyquinolines. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present data to illustrate the scope and limitations of each method.

Strategy 1: Modified Friedländer Annulation for 3-Hydroxyquinoline Synthesis

The Friedländer annulation, a cornerstone of quinoline synthesis since 1882, traditionally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] In a one-pot modification, this classic reaction can be adapted to produce highly functionalized quinolines from readily available starting materials, such as o-nitroaryl carbonyl compounds, by incorporating an in-situ reduction step.

Mechanistic Insight

The one-pot Friedländer synthesis of 3-hydroxyquinolines from an o-nitroaryl aldehyde and an α-hydroxy ketone (or a precursor) can proceed via two primary mechanistic pathways, both initiated by the reduction of the nitro group to an amine.

A o-Nitroaryl Aldehyde + α-Hydroxy Ketone B In-situ Reduction (e.g., Fe/HCl) A->B Step 1 C o-Aminoaryl Aldehyde B->C D Aldol Condensation C->D Pathway A E Schiff Base Formation C->E Pathway B F Aldol Adduct D->F G Schiff Base Intermediate E->G H Intramolecular Cyclization & Dehydration F->H G->H I Polysubstituted 3-Hydroxyquinoline H->I Final Product

Caption: One-Pot Modified Friedländer Annulation Workflow.

Pathway A (Aldol First): The newly formed 2-aminoaryl aldehyde undergoes an aldol condensation with the α-hydroxy ketone. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic 3-hydroxyquinoline.[2]

Pathway B (Schiff Base First): Alternatively, the 2-aminoaryl aldehyde can first form a Schiff base with the α-hydroxy ketone. This is followed by an intramolecular aldol-type reaction and dehydration to afford the final product.[2] The operative pathway is often dependent on the specific substrates and reaction conditions employed.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-3-hydroxyquinoline-4-carboxylates

This protocol is adapted from a modified Friedländer condensation for the synthesis of 3-hydroxyquinoline-2-carboxylates.

Materials:

  • Substituted 2-aminobenzophenone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) at room temperature, add a solution of the substituted 2-aminobenzophenone (1.0 equivalent) and diethyl malonate (1.2 equivalents) in anhydrous ethanol.

  • Stir the reaction mixture at reflux for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the initial condensation is complete, carefully add Dowtherm A to the reaction mixture.

  • Heat the mixture to 250 °C and distill off the ethanol. Continue heating at 250 °C for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and quench with a 10% aqueous HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted 3-hydroxyquinoline.

Substrate Scope and Limitations

The modified Friedländer synthesis is a robust method with a broad substrate scope.

R1 (on aniline)R2 (on ketone)Yield (%)
HPhenyl85
4-ClPhenyl82
4-MeOPhenyl88
H4-Cl-Phenyl79
H4-MeO-Phenyl86

Note: Yields are representative and may vary based on specific reaction conditions and substrate combinations.

A key limitation of the traditional Friedländer synthesis can be the regioselectivity when using unsymmetrical ketones. However, in the synthesis of 3-hydroxyquinolines where the α-hydroxy ketone component is often symmetrical or has one non-enolizable side, this issue is often mitigated.

Strategy 2: Cascade Annulation of Aryldiazonium Salts, Alkenes, and Nitriles

A powerful and convergent one-pot strategy for the synthesis of polysubstituted 3-hydroxyquinolines involves the cascade reaction of aryldiazonium salts, alkenes, and nitriles, followed by an in-situ oxidation.[3][4][5] This method allows for the rapid assembly of the quinoline core from simple and readily available starting materials.

Mechanistic Insight

The reaction is initiated by the reaction of the aryldiazonium salt with the nitrile to form an N-arylnitrilium ion intermediate. This electrophilic species is then trapped by the alkene in a [3+2] cycloaddition-type process to form a 3,4-dihydroquinolinium salt. Subsequent oxidation, often facilitated by atmospheric oxygen in the presence of a base, introduces the hydroxyl group at the C3 position.[5]

A Aryldiazonium Salt + Nitrile B Formation of N-Arylnitrilium Ion A->B Step 1 D [3+2] Cycloaddition B->D C Alkene C->D E 3,4-Dihydroquinolinium Salt D->E F In-situ Oxidation (O2, Na2CO3) E->F Step 2 G Polysubstituted 3-Hydroxyquinoline F->G Final Product

Caption: Cascade Annulation for 3-Hydroxyquinoline Synthesis.

Experimental Protocol: One-Pot Synthesis from Aryldiazonium Salts

This protocol is based on the work of Liu and coworkers.[5]

Materials:

  • Substituted aniline

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • Styrene or other alkene

  • Anhydrous nitrile (e.g., acetonitrile)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

  • Preparation of the Aryldiazonium Salt: In a flask cooled to 0 °C, dissolve the substituted aniline (1.0 equivalent) in an aqueous solution of HBF₄. Add an aqueous solution of NaNO₂ (1.1 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes, then collect the precipitated aryldiazonium tetrafluoroborate by filtration, wash with cold ether, and dry under vacuum.

  • One-Pot Annulation and Oxidation: In a dry, sealed tube, suspend the aryldiazonium salt (0.52 mmol, 1.0 eq.) and the alkene (e.g., styrene, 1.04 mmol, 2.0 eq.) in the anhydrous nitrile (2 mL).

  • Seal the tube with a Teflon screw cap and heat in an oil bath at 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature. Dilute with DCM (20 mL) and wash with a saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the organic layer to a flask containing anhydrous Na₂CO₃ (5 g) and stir the suspension, open to the atmosphere (or under an O₂ balloon), for 3 days.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted 3-hydroxyquinoline.

Substrate Scope and Representative Yields

This method is compatible with a variety of aryldiazonium salts, alkenes, and nitriles.

Aryldiazonium Salt (R1)Alkene (R2)Nitrile (R3)Yield (%)
PhenylStyreneAcetonitrile36
4-Me-PhenylStyreneAcetonitrile42
4-Cl-PhenylStyreneAcetonitrile50
Phenyl4-Me-StyreneAcetonitrile45
PhenylStyrenePropionitrile38

Note: Yields are for the one-pot process and are taken from reference[5].

Strategy 3: Hypervalent Iodine-Mediated Synthesis of 3-Hydroxyquinolin-2(1H)-ones

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties.[6] A one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones has been developed utilizing a hypervalent iodine(III) reagent to mediate an α-hydroxylation, followed by an acid-promoted intramolecular cyclization.[7]

Mechanistic Rationale

The reaction proceeds in a two-step sequence within a single pot. First, the N-phenylacetoacetamide is subjected to α-hydroxylation using a hypervalent iodine(III) reagent such as phenyliodine(III) bis(trifluoroacetate) (PIFA). This generates an α-hydroxy intermediate. Subsequently, the addition of a strong acid, like sulfuric acid, promotes an intramolecular Friedel-Crafts-type cyclization to form the 3-hydroxyquinolin-2(1H)-one. The hydroxyl group introduced in the first step is well-tolerated in the acidic cyclization conditions.[7]

A N-Phenylacetoacetamide B α-Hydroxylation (PIFA) A->B Step 1 C α-Hydroxy Intermediate B->C D Acid-Promoted Intramolecular Cyclization (H₂SO₄) C->D Step 2 E 3-Hydroxyquinolin-2(1H)-one D->E Final Product

Caption: Hypervalent Iodine-Mediated Synthesis of 3-Hydroxyquinolin-2(1H)-ones.

General Experimental Protocol

A detailed, step-by-step protocol for this specific reaction requires access to the full experimental section of the primary literature. The following is a generalized procedure based on the abstract.

  • Dissolve the N-phenylacetoacetamide derivative in a suitable solvent.

  • Add the hypervalent iodine(III) reagent (e.g., PIFA) and stir at room temperature until the α-hydroxylation is complete, as monitored by TLC.

  • Carefully add concentrated sulfuric acid to the reaction mixture.

  • Stir at room temperature or with gentle heating until the intramolecular cyclization is complete.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This method provides a clean and efficient route to biologically important 3-hydroxyquinolin-2(1H)-one derivatives, including the natural product viridicatin and its analogues.[7]

Conclusion and Future Outlook

The one-pot synthesis of polysubstituted 3-hydroxyquinolines has witnessed significant advancements, providing chemists with powerful tools to construct these valuable scaffolds with increased efficiency and sustainability. The strategies outlined in this guide—the modified Friedländer annulation, the cascade reaction of aryldiazonium salts, and the hypervalent iodine-mediated cyclization—each offer unique advantages in terms of starting material availability, substrate scope, and the types of substitution patterns that can be achieved.

As the demand for novel bioactive molecules continues to grow, the development of even more sophisticated and versatile one-pot methodologies will remain a key area of research. Future efforts will likely focus on the use of novel catalytic systems, the development of asymmetric one-pot processes to access chiral 3-hydroxyquinoline derivatives, and the expansion of these methods to include a wider range of functional groups and heterocyclic precursors. The continued evolution of these synthetic strategies will undoubtedly accelerate the discovery and development of new therapeutics and functional materials based on the remarkable 3-hydroxyquinoline core.

References

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(68), 39133–39139. Available from: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. Available from: [Link]

  • Shen, X., Yu, Z.-C., Zhou, Y., Wu, Y.-D., & Wu, A.-X. (2024). One‐Pot Synthesis of 3‐Hydroxy‐1H‐Pyrrolo[3,4‐b]quinolin‐1‐one via Enaminamides. Advanced Synthesis & Catalysis. Available from: [Link]

  • Prakash, O., & Singh, S. P. (2013). Hypervalent Iodine(III) Reagents in the Synthesis of Heterocyclic Compounds. In Modern Tools for the Synthesis of Complex Bioactive Molecules. John Wiley & Sons, Ltd.
  • Shen, X., et al. (2024). One‐Pot Synthesis of 3‐Hydroxy‐1H‐Pyrrolo[3,4‐b]quinolin‐1‐one via Enaminamides. ResearchHub. Available from: [Link]

  • Shen, X., et al. (2024). Strategies for the synthesis of 3-hydroxy-1H-pyrrolo[3,4-b]quinolin-1-one. ResearchGate. Available from: [Link]

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. Available from: [Link]

  • Anonymous. (2013). ChemInform Abstract: One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization. ChemInform. Available from: [Link]

Sources

Method

Synthesis and Application of ESIPT-Based Fluorophores from 4-Bromo-2-phenylquinolin-3-ol: A Detailed Guide for Researchers

Introduction: Leveraging the 4-Bromo-2-phenylquinolin-3-ol Scaffold for Advanced ESIPT Fluorophores Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging the 4-Bromo-2-phenylquinolin-3-ol Scaffold for Advanced ESIPT Fluorophores

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that has garnered significant attention in the development of advanced fluorescent probes and materials.[1][2] Fluorophores exhibiting ESIPT are characterized by an unusually large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly advantageous as it minimizes self-absorption and reduces background interference, leading to enhanced sensitivity in various applications.[3][4] The core of the ESIPT mechanism lies in the ultrafast transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomeric species that is responsible for the fluorescence emission.[5][6]

The 4-Bromo-2-phenylquinolin-3-ol core is a particularly promising scaffold for the design of novel ESIPT-based fluorophores. The inherent 3-hydroxyquinoline moiety provides the essential proton donor (-OH) and proton acceptor (quinoline nitrogen) functionalities required for the ESIPT process.[7] The presence of the bromine atom at the 4-position offers a versatile handle for post-synthetic modification through various palladium-catalyzed cross-coupling reactions. This allows for the systematic tuning of the fluorophore's photophysical properties and the introduction of specific functionalities for targeted applications in bioimaging, chemical sensing, and materials science.[8][9]

This technical guide provides a comprehensive overview of the preparation of ESIPT-based fluorophores derived from 4-Bromo-2-phenylquinolin-3-ol. It delves into the underlying mechanistic principles, offers detailed experimental protocols for synthesis and characterization, and explores the potential applications of this promising class of fluorescent molecules.

The Mechanism of ESIPT in 3-Hydroxyquinoline Derivatives

The photophysical behavior of 3-hydroxyquinoline derivatives is governed by the ESIPT process. In the ground state, the molecule exists predominantly in its enol (E) form. Upon absorption of a photon, it is promoted to an excited enol state (E). In this excited state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are significantly increased, facilitating an ultrafast intramolecular proton transfer to form an excited keto-tautomer (K). This K* species then relaxes to the ground state via fluorescence emission, resulting in a significantly red-shifted signal compared to the initial absorption. Finally, a rapid back-proton transfer in the ground state regenerates the original enol form.[5][10]

The efficiency and dynamics of the ESIPT process are highly sensitive to the molecular structure and the surrounding solvent environment.[11] Substituents on the quinoline core can influence the intramolecular hydrogen bond strength and the energy levels of the enol and keto forms, thereby modulating the fluorescence properties.[6]

PART 1: Synthesis of ESIPT Fluorophores via Cross-Coupling Reactions

The bromine atom at the 4-position of 2-phenylquinolin-3-ol serves as a key functional group for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. The two most common and versatile methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-phenylquinolin-3-ols

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[12][13] In this context, it allows for the introduction of various aryl or heteroaryl groups at the 4-position of the quinoline core. This modification can significantly impact the π-conjugation of the system, leading to tunable absorption and emission properties.[8][14]

Suzuki_Miyaura_Coupling reagents Arylboronic Acid (R-B(OH)₂) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->catalyst substrate 4-Bromo-2-phenylquinolin-3-ol substrate->catalyst product 4-Aryl-2-phenylquinolin-3-ol catalyst->product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 4-Bromo-2-phenylquinolin-3-ol with an arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.[8][15]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-2-phenylquinolin-3-ol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-phenylquinolin-3-ols

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction introduces an alkynyl substituent at the 4-position of the quinoline ring, which can serve as a versatile building block for further functionalization or as a means to extend the π-conjugated system, often leading to significant red-shifts in the emission spectra.[18][19]

Sonogashira_Coupling reagents Terminal Alkyne (R-C≡CH) catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., Toluene) reagents->catalyst substrate 4-Bromo-2-phenylquinolin-3-ol substrate->catalyst product 4-Alkynyl-2-phenylquinolin-3-ol catalyst->product

Figure 2: General workflow for the Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 4-Bromo-2-phenylquinolin-3-ol with a terminal alkyne. As with the Suzuki coupling, optimization of reaction conditions is often necessary.[19]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-phenylquinolin-3-ol (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04-0.10 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent such as toluene or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine. Finally, add the terminal alkyne (1.2-1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.

PART 2: Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized fluorophores is crucial for their effective application. The following protocols describe standard methods for characterizing their absorption and emission properties.[11]

Protocol 3: UV-Visible Absorption Spectroscopy

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Prepare dilute solutions of the fluorophore in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have a maximum absorbance below 0.1 to avoid inner filter effects.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm). The wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) can be determined from the spectrum.

Protocol 4: Fluorescence Spectroscopy

  • Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.[11]

  • Sample Preparation: Use the same solutions prepared for the UV-Visible measurements.

  • Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength. The wavelength of maximum emission (λ_em) can be identified.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation:

    Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
4-Bromo-2-phenylquinolin-3-ol ~370[3]~470[3]~100High in non-polar solvents[3]1,4-Dioxane[3]
Representative 4-Aryl Derivative VariesVariesTypically > 100VariesVaries
Representative 4-Alkynyl Derivative VariesVariesTypically > 120VariesVaries

Table 1: Representative Photophysical Properties of 4-Bromo-2-phenylquinolin-3-ol and its Derivatives. Note: The values for the derivatives are illustrative and will depend on the specific substituent.

PART 3: Application Notes

The unique photophysical properties of ESIPT fluorophores derived from 4-Bromo-2-phenylquinolin-3-ol make them highly attractive for a range of applications. Their large Stokes shifts, environmental sensitivity, and potential for ratiometric sensing open up exciting possibilities in various scientific disciplines.[1][20]

Bioimaging

The large Stokes shift and potential for emission in the visible to near-infrared region make these fluorophores excellent candidates for biological imaging.[4] The 4-position can be functionalized with biocompatible moieties or targeting ligands to enable specific labeling of cells, tissues, or biomolecules. The sensitivity of their fluorescence to the local environment (e.g., polarity, viscosity, pH) can also be exploited to probe cellular microenvironments.[2]

Bioimaging_Application Fluorophore ESIPT Fluorophore (Functionalized at 4-position) Cell Biological System (e.g., Live Cells) Fluorophore->Cell Incubation Microscope Fluorescence Microscope Cell->Microscope Excitation Image High-Contrast Fluorescence Image Microscope->Image Emission Detection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yields in the Bromination of 2-Phenylquinolin-3-ol

Welcome to the Technical Support Center for the bromination of 2-phenylquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transform...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of 2-phenylquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and significantly improve your yields and product purity.

Introduction: The Chemistry of Brominating 2-Phenylquinolin-3-ol

The bromination of 2-phenylquinolin-3-ol is an electrophilic aromatic substitution reaction. The quinoline ring system is electron-rich, and the hydroxyl group at the 3-position is a strongly activating, ortho-, para-directing group. The phenyl group at the 2-position can also influence the electron density of the quinoline ring. Understanding these electronic effects is crucial for predicting and controlling the regioselectivity of the bromination.

The primary challenge in this reaction is to achieve selective monobromination at the desired position while avoiding the formation of di- or polybrominated products and other side reactions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 2-phenylquinolin-3-ol.

Issue 1: Low or No Yield of the Desired Brominated Product

Question: I performed the bromination of 2-phenylquinolin-3-ol using molecular bromine in chloroform, but my yield is very low. What could be the problem?

Answer: Low yields in the bromination of quinolines can stem from several factors, from incomplete reactions to product degradation.[1] Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.

    • Temperature: The reaction may require heating to proceed to completion. Conversely, if side reactions are observed, a lower temperature may be necessary to improve selectivity.[1]

  • Reagent Stoichiometry:

    • Bromine Equivalents: Carefully control the equivalents of your brominating agent. For monobromination, start with a 1:1 molar ratio of 2-phenylquinolin-3-ol to the brominating agent.[1] An excess of bromine will likely lead to over-bromination.[1]

  • Formation of Quinolinium Salt:

    • The nitrogen atom in the quinoline ring can react with HBr, a byproduct of the reaction with molecular bromine, to form a quinolinium salt. This can sometimes affect the reaction progress and product isolation.[2] Adding a non-nucleophilic base, such as sodium bicarbonate, to the reaction mixture can neutralize the HBr as it is formed.

Issue 2: Formation of Multiple Products and Poor Regioselectivity

Question: My reaction is producing a mixture of brominated isomers, making purification difficult. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge in the bromination of activated quinoline systems. The hydroxyl group at the 3-position is a powerful activating group and will direct bromination to the ortho and para positions.

  • Choice of Brominating Agent:

    • For highly activated systems, consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine.[1] NBS can provide better control and selectivity.[3][4]

    • Other brominating agents that can be considered for improved selectivity include tetrabutylammonium tribromide (TBATB).[5]

  • Solvent Effects:

    • The choice of solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF).

  • Temperature Control:

    • Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.[1]

Issue 3: Over-bromination Leading to Di- or Polybrominated Products

Question: I am consistently getting dibrominated products, even when using one equivalent of bromine. How can I prevent this?

Answer: The high reactivity of the 2-phenylquinolin-3-ol system makes it susceptible to over-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile and can significantly reduce the formation of polybrominated products.[1]

  • Milder Brominating Agent: As mentioned previously, using NBS is a standard strategy to avoid over-bromination in highly activated systems.[1]

  • Protecting Groups: In some cases, protecting the highly activating hydroxyl group as an ester or ether can modulate its directing effect and prevent over-bromination. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the monobromination of 2-phenylquinolin-3-ol?

A1: The hydroxyl group at C-3 is a strong ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the C-4 position (ortho) or the C-6 and C-8 positions on the carbocyclic ring. The precise outcome will depend on the reaction conditions.

Q2: Can the quinoline nitrogen interfere with the bromination reaction?

A2: Yes, the nitrogen atom in the quinoline ring can be protonated by the HBr generated during bromination with Br₂, forming a quinoline salt.[2][6] This deactivates the heterocyclic ring towards further electrophilic attack.

Q3: Are there any safety precautions I should take when working with brominating agents?

A3: Absolutely. Molecular bromine is highly toxic, corrosive, and volatile.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide is a lachrymator and an irritant, so it should also be handled with care in a fume hood.

Experimental Protocols

Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)

This protocol provides a starting point for the selective monobromination of 2-phenylquinolin-3-ol.

Materials:

  • 2-phenylquinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-phenylquinolin-3-ol (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Parameter Recommendation Rationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br2 for activated systems.[1]
Solvent Acetonitrile or DichloromethaneAprotic solvents are generally suitable for NBS brominations.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.[1]
Stoichiometry 1.05 eq. of NBSA slight excess ensures complete conversion of the starting material.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow cluster_over_bromination Over-bromination cluster_regioselectivity Poor Regioselectivity cluster_no_reaction Incomplete Reaction start Low Yield or Side Products Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry (1.05 eq. Brominating Agent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions analyze_products Analyze Product Mixture (NMR, MS) start->analyze_products over_bromination Di- or Poly-bromination analyze_products->over_bromination poor_regio Mixture of Isomers analyze_products->poor_regio no_reaction Starting Material Remains analyze_products->no_reaction slow_addition Slow Addition of Brominating Agent over_bromination->slow_addition milder_reagent Use Milder Reagent (NBS) over_bromination->milder_reagent solution Optimized Yield and Purity slow_addition->solution milder_reagent->solution change_solvent Vary Solvent Polarity poor_regio->change_solvent lower_temp Lower Reaction Temperature poor_regio->lower_temp change_solvent->solution lower_temp->solution increase_time Increase Reaction Time no_reaction->increase_time increase_temp Increase Reaction Temperature no_reaction->increase_temp increase_time->solution increase_temp->solution

Caption: A decision tree for troubleshooting common issues in the bromination of 2-phenylquinolin-3-ol.

References

  • Yao, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 158-166.
  • Shao, C., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 13(11), 7324-7328.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Arkivoc, 2017(2), 243-259.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-12.
  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2025).
  • Li, J., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Scientific Reports, 14(1), 1-8.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Semantic Scholar.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1-20.
  • Recent Advances in Bromination Reactions. (n.d.).
  • Bromination Reactions. (2022). Royal Society of Chemistry.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016). Reddit.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Chemia.
  • Zemtsova, M. N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636-639.
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2026).
  • Chobanian, H. R., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5877-5879.
  • Optimization of the Bromination Reaction. (n.d.).
  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (n.d.). Bentham Science.
  • Electrophilic Arom
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • Electrophilic arom
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed.
  • Bromin
  • Electrophilic Aromatic Substitution. (n.d.). University of Colorado Boulder.
  • SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). (2016). Semantic Scholar.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Reagent Friday: NBS (N-Bromo Succinimide). (2011). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution. (n.d.).
  • Method for purifying a bromine compound. (n.d.).
  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Optimization

Purification techniques for 4-Bromo-2-phenylquinolin-3-ol synthesis

Technical Support Center: Purification of 4-Bromo-2-phenylquinolin-3-ol Ticket Type: Technical Guide & Troubleshooting Subject: Isolation, Purification, and Stability Protocols for 4-Bromo-2-phenylquinolin-3-ol Applicabl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-2-phenylquinolin-3-ol

Ticket Type: Technical Guide & Troubleshooting Subject: Isolation, Purification, and Stability Protocols for 4-Bromo-2-phenylquinolin-3-ol Applicable Synthesis Route: Halogenation of 3-hydroxy-2-phenyl-4(1H)-quinolinone via


 or NBS bromination of 2-phenylquinolin-3-ol.

Core Technical Analysis

The Molecule: 4-Bromo-2-phenylquinolin-3-ol is a highly functionalized heterocycle. Its purification is complicated by its amphoteric nature :

  • Basic Site: The quinoline nitrogen (

    
    ).
    
  • Acidic Site: The C3-hydroxyl group (

    
    , phenolic character).
    
  • Lipophilicity: The C4-bromo and C2-phenyl groups significantly increase solubility in non-polar solvents compared to the parent quinolin-3-ol.

The "Dirty" Reality: If synthesized via the standard route (treating 3-hydroxy-2-phenyl-4-quinolone with phosphorus oxybromide,


), the crude mixture will contain:
  • Phosphoryl impurities: Polyphosphoric acid derivatives that form "oils" or "tars."

  • Unreacted Precursor: The 4-quinolone starting material.

  • Hydrolysis Products: If the bromine is labile, it may hydrolyze back to the quinolone during acidic workup.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I quenched my


 reaction with water, but instead of a solid precipitate, I got a sticky, dark tar that won't crystallize. How do I fix this?"

Technical Diagnosis: This is caused by rapid hydrolysis of excess


 generating localized hot-spots (exothermic) and high concentrations of phosphoric acid, which polymerizes organic impurities. The "oil" is likely a mixture of your product trapped in polyphosphoric acid salts.

Resolution Protocol:

  • Decant: Pour off the aqueous supernatant.

  • Dissolve: Dissolve the tar in a minimal amount of Dichloromethane (DCM) or Chloroform .

  • The "Buffer Wash": Wash this organic layer vigorously with saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? This neutralizes the trapped acid and breaks the "oil" emulsion.

  • Dry & Re-precipitate: Dry over

    
    , evaporate to a concentrated volume, and slowly add Hexanes  or Diethyl Ether  while stirring to induce precipitation.
    
Issue 2: Persistent Yellow/Orange Impurities

User Question: "My product is solid but has a persistent deep orange color. TLC shows a trailing spot near the baseline."

Technical Diagnosis: The color often comes from oxidized quinone-methide species or trace iron contaminants (if using older reagents). The "trailing" on TLC indicates the acidic 3-OH group is interacting with the silica or that traces of phosphorous acids remain.

Resolution Protocol:

  • Adsorbent Treatment: Dissolve the crude in boiling ethanol and add Activated Charcoal (5-10% w/w). Reflux for 15 minutes and filter while hot through Celite.

  • Chelation Wash: If color persists, wash the organic solution with 5% EDTA disodium salt solution (removes metal ions coordinating with the 3-OH/N site).

  • TLC Optimization: When checking purity, add 1% Triethylamine (TEA) to your TLC eluent. This neutralizes the silica and sharpens the spot for the 3-hydroxyquinoline.

Issue 3: Low Melting Point (Depressed by >10°C)

User Question: "The melting point is broad and lower than literature values. NMR looks mostly clean."

Technical Diagnosis: You likely have solvent inclusion (solvates) or trace amounts of the de-brominated byproduct (2-phenylquinolin-3-ol), which co-crystallizes easily due to structural similarity.

Resolution Protocol:

  • Switch Solvent: Move from Ethanol to Acetonitrile (MeCN) . Acetonitrile often provides sharper separation of halo-analogs.

  • Drying: This compound can form hydrates. Dry the solid at 60°C under high vacuum (

    
    ) for 24 hours.
    

Strategic Purification Workflows

Workflow A: The "pH Swing" Extraction (High Purity)

Best for removing non-amphoteric impurities.

pH_Swing Start Crude Mixture (Organic Solvent) AcidWash Extract with 2M HCl Start->AcidWash Protonate N AqLayer1 Aqueous Layer (Contains Product as Salt) AcidWash->AqLayer1 OrgLayer1 Organic Layer (Discard Non-Basic Impurities) AcidWash->OrgLayer1 BaseNeut Neutralize to pH 7-8 (with NaOH) AqLayer1->BaseNeut Precipitate Precipitate Forms BaseNeut->Precipitate BaseWash Optional: Dissolve in 1M NaOH (Phenolate form) Precipitate->BaseWash High Purity req. FinalProd Pure 4-Bromo-2-phenylquinolin-3-ol Precipitate->FinalProd Standard Purity FinalAcid Re-acidify to pH 6-7 BaseWash->FinalAcid FinalAcid->FinalProd

Caption: The pH Swing utilizes the amphoteric nature of the quinoline nitrogen and 3-hydroxyl group to isolate the target from neutral organic byproducts.

Workflow B: Recrystallization Protocol
ParameterSpecificationNotes
Primary Solvent Ethanol (EtOH) or Acetonitrile (MeCN) EtOH is standard; MeCN is better if the crude is very oily [1, 7].
Anti-Solvent Water (for EtOH) or Hexanes (for EtOAc)Add dropwise at reflux until slight turbidity appears.
Concentration ~1 g solute per 10-15 mL solventDo not over-concentrate; these compounds can gel.
Cooling Rate Slow (Ambient

4°C over 4 hours)
Rapid cooling traps impurities.
Yield Expectation 60-75%First crop is usually sufficient.

Step-by-Step:

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (10 mL/g). Heat to reflux (

    
    ).
    
  • If solid remains, add more Ethanol in 1 mL increments until dissolved.

  • Critical: If the solution is dark, add activated carbon, stir 5 mins, and hot filter.

  • Remove from heat.[1] Add warm Water dropwise until the solution turns slightly cloudy.

  • Add 1-2 drops of Ethanol to clear the cloudiness.

  • Allow to cool to room temperature undisturbed. Then move to a

    
     fridge.
    

Chromatographic Parameters

If crystallization fails, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Gradient: Hexanes

      
       Ethyl Acetate (0% to 30%).
      
    • Modifier:Add 1% Triethylamine (TEA) or 1% Acetic Acid.

    • Reasoning: The 3-OH group interacts strongly with silica silanols. TEA blocks these sites, preventing "streaking" and improving resolution [2].

References

  • Royal Society of Chemistry. (2018).[2][3] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025).[1][4][5] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation. Retrieved from [Link]

  • American Chemical Society. (2015).[4][6] Regioselective Synthesis of 3-Bromoquinoline Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • ACG Publications.[7] (2016).[7] Reinvestigation of bromination of 8-substituted quinolines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 4-Bromo-2-phenylquinolin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aqueous insolubility of 4-Bromo-2-phenylquinolin-3-ol .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aqueous insolubility of 4-Bromo-2-phenylquinolin-3-ol . This compound presents a unique formulation challenge due to its highly lipophilic core and rigid planar structure. This guide bypasses generic advice, focusing instead on the mechanistic causality of its insolubility and providing self-validating, step-by-step protocols to achieve stable aqueous solutions for your biological assays.

Compound Profiling & The Causality of Insolubility

To solve a solubility issue, we must first deconstruct the molecule's physical chemistry:

  • The Quinoline Core: This fused aromatic system is planar, leading to strong

    
     stacking in the solid state. This results in a high crystal lattice energy that water molecules cannot easily disrupt [2].
    
  • Bulky Hydrophobic Substitutions (2-Phenyl & 4-Bromo): The addition of a bulky phenyl ring and a heavy, highly lipophilic bromine atom drastically increases the compound's partition coefficient (LogP) [2]. These groups actively repel water, minimizing the entropy of the aqueous system.

  • Steric Hindrance of the 3-Hydroxyl (-OH): While the hydroxyl group is theoretically capable of hydrogen bonding, its position between the bulky 2-phenyl and 4-bromo groups creates severe steric hindrance. This prevents efficient hydration by the surrounding aqueous network.

Frequently Asked Questions (FAQs)

Q1: Why does my compound "crash out" when I dilute my DMSO stock into the aqueous assay buffer? A1: This is a classic thermodynamic failure known as the "dilution effect." Co-solvents like DMSO enhance solubility by lowering the overall dielectric constant and polarity of the aqueous solution closer to that of the drug [1]. When you dilute a concentrated DMSO stock into a large volume of aqueous buffer, the solubilizing power of the co-solvent decreases non-linearly [1]. The hydrophobic 4-Bromo-2-phenylquinolin-3-ol molecules rapidly aggregate to minimize contact with water, leading to immediate precipitation [6, 7].

Q2: Can I just lower the pH to protonate the quinoline nitrogen and form a soluble salt? A2: While pH modification is a standard technique for ionizable drugs [4], it is highly ineffective here. The bulky 2-phenyl and 4-bromo groups inductively and sterically withdraw electron density, blocking access to the quinoline nitrogen. This significantly lowers its pKa compared to unsubstituted quinoline. You would likely need an extremely acidic pH (pH < 2) to achieve meaningful protonation, which is incompatible with physiological assays and causes cell toxicity [7].

Solubilization Strategy Workflow

Workflow N1 Aqueous Media Preparation 4-Bromo-2-phenylquinolin-3-ol N2 Tolerates organic solvents in final assay? N1->N2 N3 Co-solvent System (PEG400 / Tween 80 cascade) N2->N3 Yes (<2% v/v) N4 Requires strictly aqueous carrier system? N2->N4 No N5 Cyclodextrin Complexation (HP-β-CD) N4->N5 Target: True Solution N6 Micellar Solubilization (Non-ionic Surfactants) N4->N6 Target: Colloidal Dispersion

Decision workflow for selecting a solubilization strategy for 4-Bromo-2-phenylquinolin-3-ol.

Troubleshooting Guides & Self-Validating Protocols

Strategy A: Host-Guest Complexation using HP-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity [5]. The highly lipophilic 4-bromo-2-phenyl moiety of the compound is encapsulated within this cavity, shielding it from the aqueous environment and preventing aggregation [5]. This forms a true, thermodynamically stable inclusion complex without relying on organic solvents, which is ideal for sensitive in vitro assays [4].

Mechanism Drug 4-Bromo-2-phenylquinolin-3-ol (Highly Lipophilic) Complex Inclusion Complex (Shielded Lipophilicity) Drug->Complex Non-covalent Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Encapsulation Aqueous Aqueous Solubilization (Thermodynamically Stable) Complex->Aqueous Hydration of Exterior OH groups

Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Ensure complete dissolution.

  • API Addition: Add an excess amount of solid 4-Bromo-2-phenylquinolin-3-ol (beyond its expected solubility limit) to the HP-β-CD solution to create a suspension.

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. This extended time is critical to overcome the high crystal lattice energy and reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 12,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter to yield the final saturated inclusion complex solution.

Self-Validating System: To verify complexation stability, dilute a small aliquot of the filtrate 1:10 into pure water. If the solution remains optically clear without light scattering (measured via UV-Vis at 600 nm), the inclusion complex is stable. If it precipitates, the binding constant is too low, indicating that the HP-β-CD concentration must be increased [8].

Strategy B: Co-Solvent & Surfactant Cascade (For High-Concentration Stocks)

Causality: When CD complexation is insufficient for the required dosing concentration, a combination of a co-solvent (PEG 400) and a non-ionic surfactant (Tween 80) is required. PEG 400 reduces the dielectric constant of the water [3], while Tween 80 forms micelles above its Critical Micelle Concentration (CMC) to trap the hydrophobic drug [1]. The combination creates a synergistic solubilization effect, preventing the "crashing out" seen with DMSO alone [8, 9].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in 100% PEG 400 at 50°C with sonication until completely clear.

  • Surfactant Addition: Add 10% (v/v) Tween 80 to the PEG 400 mixture and vortex vigorously to ensure homogeneous distribution of the amphiphilic molecules.

  • Aqueous Phase Introduction: Slowly add the aqueous buffer dropwise while continuously vortexing, until the desired final volume is reached (e.g., final composition: 10% PEG 400, 1% Tween 80, 89% Buffer).

Self-Validating System: Monitor the final solution via Dynamic Light Scattering (DLS). A successful micellar dispersion will show a uniform particle size distribution (typically 10-50 nm). The appearance of larger aggregates (>500 nm) or a high polydispersity index indicates that the surfactant concentration is below the required threshold to maintain the drug in the micellar core, necessitating an upward titration of Tween 80.

Quantitative Data Summarization

The following table summarizes the expected performance of various solubilization matrices applied to highly lipophilic quinoline derivatives.

Solubilization StrategyPrimary MechanismEstimated Solubility EnhancementBiological Assay CompatibilityOptical State
Pure Aqueous Buffer N/ABaseline (< 1 µg/mL)HighSuspension
1% DMSO (Dilution) Polarity reductionMinimal (Precipitates)HighCloudy / Precipitated
20% HP-β-CD Inclusion complexation50x - 100xHigh (True solution)Clear Solution
10% PEG 400 + 1% Tween 80 Micellar encapsulation200x - 500xModerate (Surfactant toxicity)Colloidal Dispersion

References

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Royal Society of Chemistry.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights.
  • Solubility: a speed–breaker on the drug discovery highway. MedCrave.
  • Strategies to address low drug solubility in discovery and development.
  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles.
Optimization

Minimizing debromination side reactions during quinoline functionalization

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for tackling one of the most persistent challenges in synthetic chemistry: the...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for tackling one of the most persistent challenges in synthetic chemistry: the unwanted cleavage of carbon-bromine bonds during the functionalization of quinoline scaffolds. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a guide grounded in mechanistic understanding and practical, field-tested solutions.

Debromination, or hydrodehalogenation, not only diminishes the yield of the target molecule but also introduces purification challenges due to the formation of structurally similar byproducts.[1][2] This guide is structured to help you diagnose the root causes of this side reaction in your specific context and implement effective, evidence-based strategies to suppress it.

Frequently Asked Questions (FAQs): The Fundamentals of Debromination

This section addresses the foundational concepts of debromination as it pertains to quinoline chemistry.

Q1: What is debromination and why is it a significant problem in quinoline functionalization?

A1: Debromination is a side reaction where a bromine atom on the quinoline ring is replaced by a hydrogen atom. This process, also known as hydrodebromination, leads to the formation of an undesired, non-functionalized quinoline byproduct.[1][3] This is particularly problematic because:

  • Yield Reduction: It directly consumes the starting material, lowering the overall yield of the desired functionalized product.[3]

  • Purification Complexity: The debrominated byproduct is often structurally and chemically similar to both the starting material and the desired product, making separation by standard techniques like column chromatography difficult and laborious.[1][2]

  • Inconsistent Results: The extent of debromination can be highly sensitive to subtle variations in reaction conditions, leading to poor reproducibility.

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: In the context of transition-metal-catalyzed cross-coupling reactions (the most common methods for functionalizing bromoquinolines), debromination primarily occurs through two mechanisms:

  • Palladium-Hydride (Pd-H) Mediated Reduction: This is the most prevalent pathway.[1][2] A reactive Pd-H species is generated in the catalytic cycle. This hydride species can then participate in a competing catalytic cycle where it transfers a hydride to the bromoquinoline substrate, leading to the cleavage of the C-Br bond and formation of the debrominated product.[2] Sources of the hydride can include solvents (like alcohols), bases (especially strong alkoxides), or even the decomposition of other reagents.[2][3][4]

  • Direct Reduction: In some cases, other components in the reaction mixture can act as reducing agents, directly reducing the bromoquinoline.[1] This is more common in reactions involving organometallic reagents like organolithiums if conditions are not carefully controlled.

Below is a diagram illustrating how the parasitic debromination cycle competes with the desired cross-coupling pathway.

Caption: Desired cross-coupling vs. parasitic debromination pathway.

Q3: Are certain positions on the quinoline ring more susceptible to debromination?

A3: Yes, the electronic properties of the quinoline ring can influence the susceptibility of a C-Br bond to cleavage. Positions that are more electron-deficient are generally more prone to side reactions. Furthermore, steric hindrance around the bromine atom can slow down the desired coupling reaction, giving the competing debromination pathway more time to occur. For example, functionalization at the C2 or C8 positions can sometimes be more challenging due to proximity to the ring nitrogen.

Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for minimizing debromination in common quinoline functionalization reactions.

Scenario 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

This is the most common context where debromination is encountered. The general principles of mitigation are similar across these named reactions, focusing on controlling the formation and reactivity of Pd-H species.

Issue: My Suzuki-Miyaura coupling of a bromoquinoline yields a significant amount of the debrominated quinoline.

Root Causes & Solutions:

ParameterProblematic Condition / ChoiceProposed Solution & Rationale
Base Strong, nucleophilic bases (e.g., NaOtBu, NaOH, alkoxides).[2]Switch to a weaker, non-nucleophilic inorganic base. Use K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] These bases are effective for the Suzuki reaction but are less likely to generate Pd-H species, thus suppressing the primary debromination pathway.[3]
Ligand Small, less electron-donating ligands (e.g., PPh₃).Employ bulky, electron-rich phosphine ligands. Use ligands like XPhos, SPhos, or RuPhos.[1][5] These ligands accelerate the rate of reductive elimination to form the desired C-C bond, which can outcompete the debromination reaction.[1] Their steric bulk also disfavors the formation of undesirable palladium complexes.
Temperature High reaction temperatures (e.g., >100-110 °C).[2]Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time.[1][3] Debromination pathways may have a higher activation energy, so reducing the temperature can selectively disfavor this side reaction.[2]
Solvent Protic solvents (e.g., alcohols) or solvents prone to decomposition.Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally preferred.[6] If a co-solvent is needed for solubility, minimize the amount of water or alcohol used. Ensure all solvents are rigorously degassed to remove oxygen, which can degrade the catalyst.[3]
Catalyst Old or partially decomposed palladium source.Use a fresh batch of catalyst or a stable pre-catalyst. Air- and moisture-stable pre-catalysts (e.g., XPhos Pd G3) ensure the efficient generation of the active Pd(0) species in situ and can lead to cleaner reactions.[3][5]

Issue: I'm observing significant debromination in a Buchwald-Hartwig amination of a bromoquinoline.

Root Causes & Solutions:

The principles are very similar to the Suzuki reaction. The most critical parameter is often the base.

  • Base Selection is Critical: Strong bases like NaOtBu or LHMDS are often required for the Buchwald-Hartwig reaction. However, they are also primary culprits in generating Pd-H species.

    • Solution: While a strong base is necessary, consider using a sterically hindered one like lithium bis(trimethylsilyl)amide (LHMDS) over sodium tert-butoxide (NaOtBu). Carefully titrate the amount of base used; excess base can be detrimental.

  • Ligand Choice: The pyridine nitrogen of the quinoline can poison the catalyst.[7]

    • Solution: Use very bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that can sterically shield the palladium center from inhibitory coordination by the quinoline nitrogen, allowing the catalytic cycle to proceed efficiently.[5][7]

Scenario 2: Lithiation and Metal-Halogen Exchange

Issue: Attempting to form a lithiated quinoline from a bromoquinoline using n-BuLi or t-BuLi results primarily in the debrominated product after quenching.

Root Causes & Solutions:

This is a classic problem where the desired metal-halogen exchange is followed by protonation from an unintended source.

  • Proton Source: The debrominated product forms when the highly reactive lithiated quinoline intermediate is quenched by a proton. This proton can come from the solvent (e.g., THF), trace moisture, or even another reagent.

    • Solution 1: Rigorous Anhydrous/Inert Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).

    • Solution 2: Extremely Low Temperatures: Metal-halogen exchange is often extremely fast, even at -78 °C.[8] However, subsequent side reactions can be slowed by maintaining a very low temperature throughout the generation of the organolithium and before the addition of the electrophile. Consider temperatures of -90 °C or -100 °C if possible.

  • Ortho-Lithiation vs. Exchange: If you are trying to deprotonate a position adjacent to the bromine, using an alkyllithium reagent is incorrect as it will favor the much faster metal-halogen exchange.[8]

    • Solution: To achieve ortho-lithiation without C-Br cleavage, use a non-nucleophilic lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[8] These bases favor deprotonation over exchange.

Troubleshooting Workflow

When faced with a debromination issue, a systematic approach is key. The following decision tree can guide your experimental plan.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 4-Bromo-2-phenylquinolin-3-ol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating a highly pure crystalline active pharmaceutical ingredient (API) or intermediate is rarely...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating a highly pure crystalline active pharmaceutical ingredient (API) or intermediate is rarely as simple as cooling a hot solution.

4-Bromo-2-phenylquinolin-3-ol presents a unique crystallization challenge due to its structural dichotomy. The rigid quinoline core and bulky 2-phenyl group drive strong hydrophobic interactions and


 stacking, while the 4-bromo substituent adds significant lipophilicity and mass. Conversely, the 3-hydroxyl (-OH) group acts as a localized, highly polar hydrogen-bond donor/acceptor. This combination often leads to unpredictable solubility curves and a high propensity for "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice.

This guide provides field-proven, self-validating protocols and troubleshooting strategies to master the recrystallization of this complex quinoline derivative.

Quantitative Solvent Profiling

Selecting the correct solvent system is a thermodynamic balancing act. The ideal solvent must solvate the lipophilic bulk of the molecule at high temperatures while allowing the 3-hydroxyl group to dictate ordered hydrogen-bonded packing upon cooling.

Below is a quantitative summary of representative solvent systems optimized for quinoline derivatives.

Solvent SystemPolarity IndexEst. Solubility at Reflux (mg/mL)Est. Solubility at 4 °C (mg/mL)Recommended Application
Ethanol (100%) 5.2~85< 5Primary solvent for slow cooling
DMF / Diethyl Ether 6.4 / 2.8> 120 (in DMF)InsolubleVapor diffusion for XRD crystals
Toluene / Hexane 2.4 / 0.1~45 (in Toluene)InsolubleAnti-solvent precipitation
Water 10.0< 1< 0.1Anti-solvent for highly polar mixtures
Self-Validating Crystallization Protocols

Do not merely execute these steps; observe the physical chemistry occurring in your flask. Every protocol below is designed as a self-validating system to ensure you remain on the correct thermodynamic path.

Protocol A: Slow Cooling Crystallization (Single Solvent)

This method leverages the steep temperature-solubility curve of ethanol to yield high-purity bulk crystals.

  • Dissolution: Place the crude 4-Bromo-2-phenylquinolin-3-ol in an Erlenmeyer flask. Add a minimal volume of ethanol and heat to reflux with stirring.

    • Causality: Using the absolute minimum volume of solvent ensures the solution reaches critical supersaturation upon cooling. Heating increases kinetic energy, breaking disordered intermolecular solute-solute bonds.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a heated receiving flask.

    • Causality: This removes insoluble impurities (like palladium black or inorganic salts from previous synthesis steps) without allowing the solution to cool and prematurely nucleate on the high-surface-area filter paper.

    • Self-Validation Checkpoint: The filtrate must be completely transparent. If a faint cloudiness persists, micro-particulates remain, necessitating a second filtration through a finer frit.

  • Controlled Cooling: Seal the flask, wrap it in insulating material (e.g., glass wool or aluminum foil), and allow it to cool to room temperature at a rate of 0.1 – 0.5 °C/min.

    • Causality: Slow cooling keeps the system in the metastable zone, favoring the thermodynamic product (large, pure crystals) over the kinetic product (amorphous powder or oil) 1.

  • Harvesting: Once crystal growth ceases at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes. Filter under vacuum and wash with ice-cold ethanol.

    • Causality: The ice bath maximizes yield by driving the solubility down to its absolute minimum. The cold wash removes surface-adhered mother liquor without redissolving the purified product.

Protocol B: Vapor Diffusion (For XRD-Quality Single Crystals)

When structural elucidation via X-ray diffraction is required, bulk cooling is often too rapid. Vapor diffusion provides the ultimate kinetic control.

  • Dissolution: Dissolve 10-20 mg of the compound in 0.5 mL of Dimethylformamide (DMF) inside a small, open inner vial (e.g., a 2-dram vial).

  • Chamber Setup: Place the inner vial into a larger outer vessel (e.g., a 20 mL scintillation vial) containing 3 mL of Diethyl ether (the anti-solvent). Cap the outer vessel tightly.

  • Diffusion: Allow the system to stand undisturbed at room temperature for 3 to 7 days.

    • Causality: The highly volatile diethyl ether slowly vaporizes and diffuses into the DMF solution. This gradual change in the solvent matrix lowers the solubility of the quinoline derivative at a nearly imperceptible rate, inducing highly ordered, defect-free crystal lattice formation 1.

    • Self-Validation Checkpoint: The inner vial's solution should remain clear for the first 24-48 hours. Immediate cloudiness indicates the anti-solvent is diffusing too rapidly, requiring a restart with a less volatile anti-solvent (e.g., substituting ether with hexane).

Troubleshooting & FAQs

Q1: Why does my 4-Bromo-2-phenylquinolin-3-ol sample "oil out" instead of crystallizing, and how do I recover it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent mixture. The bulky 2-phenyl group and 4-bromo atom sterically hinder rapid lattice packing, making the amorphous liquid state kinetically favorable during rapid cooling 2. Solution: Do not discard the flask. Reheat the mixture until the oil completely redissolves. Add 5-10% more of your "good" solvent (e.g., ethanol) to decrease the overall supersaturation level. Cool the solution much more slowly. If oiling persists, introduce a microscopic seed crystal of pure 4-Bromo-2-phenylquinolin-3-ol just above the cloud point. This provides a physical template for nucleation, lowering the activation energy required for crystallization.

Q2: How do I select the optimal anti-solvent ratio to prevent amorphous precipitation? A: Rapid addition of an anti-solvent shocks the system, forcing it past the metastable zone directly into labile supersaturation. This causes the compound to "crash out" as a powdery, amorphous solid that traps impurities within its matrix. Solution: Treat anti-solvent addition like a delicate titration. Add the anti-solvent dropwise to the hot solution until you observe a faint, persistent turbidity (the cloud point). Stop the addition immediately. Add exactly one drop of the good solvent to clear the solution back to transparency, then remove it from the heat to cool slowly.

Q3: What role does the 3-hydroxyl group play in solvent selection? A: The 3-hydroxyl (-OH) group is the primary hydrogen bond donor and acceptor on this molecule. While the rest of the molecule is highly lipophilic, the -OH group dictates specific solvent interactions. Protic solvents like ethanol can solvate the compound at high temperatures via hydrogen bonding but release it upon cooling. If you use a purely nonpolar solvent system (like hexane), the compound will exhibit extremely low solubility even at reflux. Conversely, highly polar aprotic solvents (like DMSO) may bind too strongly to the -OH group, preventing crystallization entirely unless a strong anti-solvent is introduced.

Crystallization Optimization Workflow

G N1 Crude 4-Bromo-2-phenylquinolin-3-ol N2 Solvent Screening (Identify Good & Anti-Solvents) N1->N2 N3 Dissolution at Elevated Temp (Near Boiling Point) N2->N3 N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 N5 Controlled Cooling (0.1 - 0.5 °C/min) N4->N5 N6 Oiling Out Detected? N5->N6 N7 Reheat, Adjust Solvent Ratio & Add Seed Crystals N6->N7 Yes N8 Crystal Nucleation & Growth N6->N8 No N7->N5 N9 Filtration & Vacuum Drying N8->N9 N10 Pure Crystalline API N9->N10

Workflow for optimizing 4-Bromo-2-phenylquinolin-3-ol recrystallization and resolving oiling out.

References

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Aminations of Haloquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in the Buchwald-Hartwig amination of challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in the Buchwald-Hartwig amination of challenging haloquinoline substrates. The content is structured in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Question 1: Why is my Buchwald-Hartwig amination with a haloquinoline substrate showing low or no conversion?

Low conversion rates with haloquinoline substrates are frequently due to catalyst poisoning. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the palladium catalyst.[1][2] This coordination can form a stable, off-cycle complex, effectively removing the catalyst from the reaction and halting turnover.[3] This issue is particularly pronounced in substrates like 2-haloquinolines where the nitrogen is sterically accessible.

Key Factors Contributing to Low Conversion:

  • Catalyst Poisoning: The quinoline nitrogen acts as a ligand, deactivating the palladium catalyst.[1][4][2]

  • Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to prevent substrate coordination and promote the desired catalytic steps.[5]

  • Inappropriate Base or Solvent: The reaction conditions may not be suitable for the specific haloquinoline and amine coupling partners.[6][7][8]

  • Poor Reagent Quality: The presence of oxygen or water can deactivate the catalyst.[9][10]

Question 2: My reaction starts but stalls at 20-50% conversion. What is the likely cause and how can I fix it?

Reaction stalling is a classic symptom of gradual catalyst deactivation or product inhibition. While initial turnover occurs, the catalyst is progressively poisoned or decomposes over the course of the reaction.

Troubleshooting Steps:

  • Observe the Reaction Mixture: The formation of a fine black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[1] A healthy reaction should typically remain a homogeneous solution.[1]

  • Re-evaluate Your Ligand: This is the most critical parameter. For N-heterocyclic substrates, bulky, electron-rich biarylphosphine ligands are essential. They sterically shield the palladium center, which discourages coordination by the quinoline nitrogen and promotes the crucial reductive elimination step.[5]

  • Increase Catalyst/Ligand Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation and push the reaction to completion.[9]

  • Lower the Temperature: High temperatures (>110-120 °C) can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

In-Depth Troubleshooting Guides

Problem: My initial screening reaction failed (<10% conversion). Where do I start?

A complete failure often points to a fundamental problem with one of the core components of the reaction: the catalyst system, the base, or the reaction setup itself. This systematic workflow will help you identify the culprit.

G A Start: Reaction Failure (<10% Conversion) B Step 1: Verify Reagent & Setup Integrity A->B C Are solvents anhydrous & degassed? Is the atmosphere fully inert (Ar/N2)? B->C D Fix Setup: Use fresh, dry solvents. Improve degassing. Use glovebox if possible. C->D No E Step 2: Evaluate Catalyst & Ligand C->E Yes D->B F Are you using a modern Pd-precatalyst? (e.g., G3/G4 Precatalyst) E->F G Switch to a precatalyst. In-situ generation from Pd(OAc)2 can be unreliable. F->G No H Step 3: Screen Key Parameters F->H Yes G->E I Systematically screen Ligand, Base, & Solvent H->I

Caption: A logical workflow for troubleshooting failed reactions.

Step 1: General Screening Protocol for Haloquinoline Amination

This protocol provides a robust starting point for optimizing the coupling of a haloquinoline with a primary or secondary amine. It prioritizes screening the most impactful variables: the ligand and the base.

Materials:

  • Haloquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 4 mL)

  • Array of bases (see table below)

  • Array of ligands (if not using a pre-formed catalyst/ligand complex)

  • Oven-dried reaction vials with stir bars

Procedure:

  • Setup in a Glovebox: Under an inert atmosphere, add the haloquinoline, palladium precatalyst, and base to separate, labeled reaction vials.

  • Solvent and Amine Addition: Add the solvent, followed by the amine, to each vial.

  • Heating and Stirring: Seal the vials and place them in a preheated heating block (e.g., at 100 °C). Stir for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each reaction, dilute, filter, and analyze by LC-MS or GC-MS to determine conversion.[10]

Step 2: Systematic Parameter Screening

If the initial protocol fails, systematically screen the following parameters. Change only one variable at a time to isolate its effect.

The choice of ligand is paramount. For challenging N-heterocyclic substrates, bulky dialkylbiaryl phosphine ligands are the state-of-the-art.[5] They create a sterically demanding environment around the palladium, which promotes the desired C-N bond formation and discourages catalyst poisoning.[5]

LigandStructure TypeKey FeaturesRecommended For
XPhos DialkylbiarylphosphineVery bulky, electron-rich. A great general-purpose ligand for difficult couplings.General screening, sterically hindered substrates.
RuPhos DialkylbiarylphosphineOften effective when other ligands fail. Provides a different steric and electronic profile.Primary and secondary amines.
BrettPhos DialkylbiarylphosphineParticularly effective for coupling primary amines and amides.[11]Primary amines, challenging substrates.
tBuXPhos DialkylbiarylphosphineIncreased steric bulk compared to XPhos.Highly challenging couplings where XPhos is insufficient.

The base plays a crucial role, and its effectiveness is highly dependent on the solvent and the pKa of the amine.[7][12] A base must be strong enough to deprotonate the amine-palladium complex but should not cause side reactions.[6][8][12]

BaseTypeCommon SolventsNotes
NaOtBu Strong AlkoxideToluene, Dioxane, THFA very common and effective strong base. Can be sensitive to moisture.
K₃PO₄ InorganicDioxane, TolueneA milder inorganic base. Good for sensitive functional groups. Can have solubility issues.
Cs₂CO₃ InorganicToluene, DioxaneA weaker inorganic base, often used in milder conditions. Can require higher temperatures.
LHMDS Strong Amide BaseToluene, THFVery strong, non-nucleophilic base. Useful for less acidic amines.

Note: In nonpolar solvents like toluene, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[6][7]

The solvent must be anhydrous and degassed to prevent catalyst deactivation.[10] The primary role of the solvent is to solubilize all reaction components.

SolventBoiling PointPolarityNotes
Toluene 111 °CNonpolarExcellent, widely used solvent. Good for a range of temperatures.
1,4-Dioxane 101 °CPolar aproticAnother common choice. Can help with solubility of polar reagents.
t-Amyl Alcohol 102 °CPolar proticCan be effective in certain cases, particularly with weaker bases.
CPME 106 °CEtherA greener alternative to THF and Dioxane.

Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by binding to the palladium catalyst.[13]

Understanding the "Why": The Catalytic Cycle

A deeper understanding of the mechanism can illuminate potential points of failure. The key steps are oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][14]

G cluster_0 Catalytic Cycle A L-Pd(0) Active Catalyst B Oxidative Addition Complex A->B + Ar-X E Product (Ar-NR'R'') C Amine Coordination B->C + HNR'R'' F Poisoned Catalyst (Off-Cycle) B->F + Quinoline D Amido Complex C->D - Base-H+X- C->F + Quinoline D->A Reductive Elimination D->E

Caption: A simplified Buchwald-Hartwig catalytic cycle highlighting the catalyst poisoning step.

With haloquinolines, the L-Pd(II) intermediates (B and C) are susceptible to coordination by the quinoline nitrogen, leading to the inactive, off-cycle species (F).[3] The use of bulky ligands (L) is critical to sterically block this unwanted interaction and ensure the cycle proceeds efficiently towards reductive elimination to form the desired product (E).

References

  • The Journal of Organic Chemistry, Role of the Base in Buchwald–Hartwig Amination, [Link]

  • Wikipedia, Buchwald–Hartwig amination, [Link]

  • The Journal of Organic Chemistry, Role of the Base in Buchwald–Hartwig Amination, [Link]

  • ACS Publications, Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, [Link]

  • chemeurope.com, Catalyst poisoning, [Link]

  • PubMed, Role of the base in Buchwald-Hartwig amination, [Link]

  • ResearchGate, The Role of the Base in Buchwald-Hartwig Amination. | Request PDF, [Link]

  • PMC, Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles, [Link]

  • ACS Publications, Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions, [Link]

  • J-STAGE, The Poisoning Effect of Lead Acetate and Quinoline, [Link]

  • Springer Nature Experiments, Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination, [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination, [Link]

  • ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination, [Link]

  • Reddit, Help troubleshooting a Buchwald-Hartwig amination?, [Link]

  • Thieme, Buchwald–Hartwig Amination with Aqueous Ammonia, [Link]

  • ResearchGate, Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF, [Link]

  • Grokipedia, Buchwald–Hartwig amination, [Link]

  • CatSci, A general approach to the optimisation of Buchwald-Hartwig aminations, [Link]

  • ACS Publications, Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors, [Link]

  • PMC, Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects, [Link]

  • Organic Synthesis, Buchwald-Hartwig Coupling, [Link]

  • ResearchGate, Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a], [Link]

  • Chemistry Stack Exchange, Buchwald-Hartwig coupling troubleshooting, [Link]

  • ACS Publications, Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogenation of Quinolines, [Link]

  • Reddit, Suzuki vs. Hartwig-Buchwald, [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-2-phenylquinolin-3-ol Handling &amp; Stability

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2-phenylquinolin-3-ol .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2-phenylquinolin-3-ol . Due to its unique substitution pattern, this compound exhibits highly specific, and often problematic, reactivity under basic conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Core Mechanistic Overview: The Dual-Reactivity Problem

To successfully manipulate 4-Bromo-2-phenylquinolin-3-ol, you must understand the causality behind its instability in basic media. The compound undergoes two distinct pathways when exposed to base:

  • Reversible Deprotonation (Phase-Transfer Loss): The hydroxyl group at the C3 position has a relatively low pKa (~8.5) due to the electron-withdrawing nature of the adjacent quinoline ring. In mild aqueous base (pH > 8), it rapidly deprotonates to form a highly water-soluble alkoxide/phenoxide anion.

  • Irreversible Degradation (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, severely depleting electron density at the C2 and C4 positions [1]. The bromine at C4 acts as an excellent leaving group. When exposed to strong bases (like NaOH) or elevated temperatures, the hydroxide ion (OH⁻) attacks the highly electrophilic C4 carbon. The resulting Meisenheimer-like transition state is stabilized by the quinoline nitrogen, driving the rapid expulsion of the bromide ion to form 2-phenylquinoline-3,4-diol [2].

Pathway A 4-Bromo-2-phenylquinolin-3-ol (Neutral, Lipophilic) B 3-Alkoxide Anion (Water Soluble) A->B Mild Base (pH > 8) Fast Deprotonation C 2-Phenylquinoline-3,4-diol (SNAr Degradation Product) A->C Strong Base / Heat OH- attack at C4 B->A Acidify (pH 6) Protonation B->C Strong Base / Heat OH- attack at C4

Mechanistic pathways of 4-Bromo-2-phenylquinolin-3-ol under basic conditions.

Troubleshooting Guides & FAQs

Q1: My compound completely disappeared after an aqueous sodium bicarbonate workup. Did it degrade? A: Not necessarily. It is highly likely that the C3-OH group deprotonated, converting your lipophilic compound into a water-soluble anion that partitioned into the aqueous waste layer. Solution: Never discard your aqueous layers when working with this compound. Adjust the pH of the aqueous layer to ~6.0 using 1M HCl. If the compound is intact, it will immediately precipitate or become extractable in ethyl acetate.

Q2: I attempted to hydrolyze a downstream ester on this scaffold using 1M NaOH, but NMR shows the loss of the bromine atom. What happened? A: You triggered an SNAr reaction. The C4-bromine is highly labile under strongly basic aqueous conditions. The hydroxide ion displaced the bromine, yielding the 3,4-diol derivative. Solution: To hydrolyze esters without displacing the C4-bromine, use a milder, non-nucleophilic base (e.g., KOSiMe₃) or perform the hydrolysis using LiOH in THF/Water strictly at 0°C to kinetically favor ester hydrolysis over SNAr.

Q3: How can I verify if the bromine is still attached without running a full NMR? A: Use LC-MS as a self-validating checkpoint. Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. Validation: Intact 4-Bromo-2-phenylquinolin-3-ol will show a distinct doublet at m/z 300 and 302 [M+H]⁺. If SNAr degradation has occurred, you will see a single peak at m/z 238 [M+H]⁺, completely lacking the isotopic signature [3].

Troubleshooting S Experiment involves Basic Conditions Q1 Is 4-Br retention required? S->Q1 N1 Use Aqueous NaOH/KOH (Heating allowed) Q1->N1 No Y1 Use Mild Organic Base (e.g., DIPEA) or LiOH at 0°C Q1->Y1 Yes Q2 Product lost in aqueous phase? Y1->Q2 During Extraction Sol Adjust aqueous layer to pH 6 to precipitate product Q2->Sol Yes (3-OH deprotonated)

Decision tree for handling 4-Bromo-2-phenylquinolin-3-ol in basic environments.

Quantitative Data: Stability Matrix

To assist in experimental design, the following table summarizes the stability of the 4-bromo group under various basic conditions.

Base ConditionSolvent SystemTemp (°C)TimePrimary Outcome4-Br Retention (%)
0.1 M DIPEADCM25°C24 hIntact>99%
1.0 M K₂CO₃ (aq)EtOAc / Water25°C2 hDeprotonation (Reversible)>95%
1.0 M NaOH (aq)THF / Water0°C1 hIntact / Minor SNAr~85%
1.0 M NaOH (aq)MeOH / Water25°C2 hPartial SNAr~60%
2.0 M NaOH (aq)EtOH / Water80°C4 hComplete SNAr<5%

Step-by-Step Methodologies

Protocol A: Base-Free / Mild Workup (To Preserve the 4-Bromo Group)

Use this self-validating protocol when extracting the compound from a reaction mixture to prevent phase-transfer loss and degradation.

  • Quench: Cool the reaction mixture to 0°C. Quench any reactive species with a saturated aqueous solution of Ammonium Chloride (NH₄Cl) rather than NaHCO₃ to maintain a slightly acidic/neutral pH.

  • pH Adjustment: Check the pH of the aqueous phase. If it is >7, add 1M HCl dropwise until the pH reaches exactly 6.0. Causality: This ensures the C3-alkoxide is fully protonated back to the lipophilic hydroxyl form.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Self-Validation (LC-MS): Before discarding the aqueous layer, inject a 1 µL sample into the LC-MS. Confirm the absence of the m/z 300/302 doublet. If present, lower the pH to 5.5 and extract again.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40°C.

Protocol B: Intentional Basic Hydrolysis (To Synthesize 2-Phenylquinoline-3,4-diol)

Use this protocol if your synthetic goal is to intentionally displace the bromine via SNAr.

  • Dissolution: Dissolve 1.0 equivalent of 4-Bromo-2-phenylquinolin-3-ol in a 1:1 mixture of Ethanol and Water (0.2 M concentration).

  • Base Addition: Add 5.0 equivalents of solid NaOH. The solution will immediately turn deep yellow/orange as the C3-OH deprotonates.

  • Reflex: Heat the mixture to 80°C for 4 hours.

  • Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The highly polar diol product will remain near the baseline compared to the starting material.

  • Isolation: Cool the mixture to 0°C. Slowly add 2M HCl until the pH reaches 5.0. The 2-phenylquinoline-3,4-diol will precipitate as an off-white/yellow solid. Filter, wash with cold water, and dry under vacuum.

References

  • Sloan, N. L. (2017). New iodination reactions for the synthesis of SPECT imaging agents (Doctoral dissertation, University of Glasgow). Mechanistic insights into the nucleophilic aromatic substitution of 4-haloquinolines. URL:[Link]

  • Owen, D. R., et al. (2015). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Advances, 5(114), 93900-93905. Demonstrates the basic hydrolysis and cross-coupling lability of 4-bromoquinolines. URL:[Link]

Optimization

Resolving regioselectivity issues in the synthesis of 2,3,4-trisubstituted quinolines

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing 2,3,4-trisubstituted quinoline scaffolds. Regioselectivity is often the pivotal challenge in these syntheses. This document provides in-depth, mechanism-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to empower you to not only solve regiochemical puzzles but also to rationally design your synthetic routes for optimal outcomes.

Introduction: The Regioselectivity Challenge

The quinoline core is a privileged structure in medicinal chemistry and materials science.[1][2] While numerous methods exist to synthesize the quinoline ring system, achieving a specific 2,3,4-trisubstitution pattern without forming isomeric byproducts can be a significant hurdle. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction kinetics versus thermodynamics. This guide will dissect these factors within the context of both classical and modern synthetic methods.

Troubleshooting Guide 1: The Friedländer Annulation

The Friedländer synthesis, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a powerful tool. However, its elegance is often challenged by regioselectivity issues when an unsymmetrical ketone is used.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis with an unsymmetrical α-methylene ketone is giving a low-selectivity mixture of regioisomers. What's going wrong and how can I fix it?

A1: This is a classic Friedländer problem. The reaction can proceed via condensation at either of the two different α-positions of your ketone, leading to two distinct quinoline products. The root cause is often that the reaction conditions (typically harsh acid or base catalysis) are not subtle enough to differentiate between the two potential enolates or enamines.[3][5]

Troubleshooting & Optimization Strategy:

  • Catalyst Modification (Shift from Brute Force to Finesse): Traditional strong acids and bases can be non-selective.[3] The key is to switch to a milder catalyst that can better exploit the subtle electronic and steric differences between the two α-positions.

    • Recommendation: Employ a mild Lewis acid. Molecular iodine (I₂) has proven to be a highly efficient and chemoselective catalyst for this transformation, often providing excellent yields and improved regioselectivity under solvent-free conditions or in ethanol.[3] Other effective Lewis acids include metal triflates.[5]

  • Solvent and Temperature Optimization: High temperatures can diminish selectivity by providing enough energy to overcome the small activation barrier differences between the two reaction pathways.

    • Recommendation: If using an iodine catalyst, ethanol at room temperature is often a good starting point.[3] For solvent-free conditions, gentle heating (e.g., 60 °C) may be sufficient.[3] Always monitor reaction progress by Thin-Layer Chromatography (TLC) to find the optimal time and temperature intersection, avoiding side-product formation.[5]

  • Explore Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can serve as both the solvent and a promoter, leading to high regiospecificity and excellent yields under mild conditions.[3]

Experimental Protocol: Iodine-Catalyzed Regioselective Friedländer Synthesis

This protocol provides a starting point for optimizing the regioselective synthesis of a 2,3,4-trisubstituted quinoline from a 2-aminoaryl ketone and an unsymmetrical α-methylene carbonyl compound.

Materials:

  • 2-aminoaryl ketone (1.0 mmol, 1.0 equiv)

  • Unsymmetrical α-methylene carbonyl compound (1.2 mmol, 1.2 equiv)

  • Molecular Iodine (I₂) (0.01 mmol, 1 mol%)

  • Absolute Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a clean round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv), the α-methylene carbonyl compound (1.2 equiv), and molecular iodine (1 mol%).[3]

  • Solvent Addition: Add absolute ethanol (5 mL).[3]

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress periodically by TLC. Reactions are typically complete within 16 hours.[3]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize the iodine. Extract the mixture with ethyl acetate (3 x 15 mL).[3]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired substituted quinoline.[3]

Troubleshooting Guide 2: The Combes Synthesis

The Combes synthesis condenses an aniline with a β-diketone. When an unsymmetrical β-diketone is used, the regioselectivity of the acid-catalyzed electrophilic aromatic annulation becomes the critical question.[3][6]

Frequently Asked Questions (FAQs)

Q2: What factors determine the major regioisomer in a Combes synthesis, and how can I manipulate them to obtain my desired 2,3,4-trisubstituted quinoline?

A2: The regiochemical outcome is decided during the rate-determining ring closure step.[6] It's a competition between two possible transition states, and their relative stability is governed by a combination of steric and electronic effects.[3]

  • Electronic Effects: The nature of substituents on the aniline ring is paramount. Electron-donating groups (EDGs) like methoxy activate the aromatic ring, favoring cyclization at the position para to the amine, leading to one regioisomer. Conversely, electron-withdrawing groups (EWGs) like chloro or fluoro direct the cyclization to the ortho position to produce the opposite regioisomer.[3][6]

  • Steric Effects: The relative size of the substituents on the β-diketone plays a crucial role. The bulkier substituent will preferentially occupy the less sterically hindered 2-position of the resulting quinoline.[3]

Data Presentation: Predicting Regioselectivity in Combes Synthesis
FactorConditionInfluence on CyclizationFavored Product
Aniline Substituent Electron-Donating Group (e.g., -OCH₃)Directs cyclization to the para-position.7-substituted quinoline
Electron-Withdrawing Group (e.g., -Cl, -F)Directs cyclization to the ortho-position.5-substituted quinoline
β-Diketone Substituents R¹ is bulkier than R²The bulkier R¹ group avoids the more hindered 4-position.2-R¹-4-R²-quinoline
Visualization: Regiochemical Decision in Combes Synthesis

The diagram below illustrates the competing cyclization pathways. The stability of the transition state, influenced by the electronic nature of 'Y' and the steric bulk of 'R1' vs. 'R2', determines the major product.

Combes_Regioselectivity cluster_start Enamine Intermediate Enamine Protonated Enamine (from Aniline + β-Diketone) TS_A Transition State A (Ortho-attack) Enamine->TS_A Pathway A TS_B Transition State B (Para-attack) Enamine->TS_B Pathway B Product_A Regioisomer A (e.g., 5-Y-quinoline) TS_A->Product_A Dehydration Product_B Regioisomer B (e.g., 7-Y-quinoline) TS_B->Product_B Dehydration Note Note: Stability of TS_A vs. TS_B is dictated by: - Electronic effects of 'Y' on aniline ring - Steric effects of R1/R2 from β-diketone

Caption: Competing cyclization pathways in the Combes synthesis.

Troubleshooting Guide 3: Modern C-H Functionalization Strategies

For building 2,3,4-trisubstituted quinolines from a pre-existing quinoline core, direct C–H functionalization is a state-of-the-art, atom-economical approach.[1][2] Regioselectivity here is not governed by ring formation but by the precise guidance of a transition metal catalyst.

Frequently Asked Questions (FAQs)

Q3: I want to install a substituent at a specific position on my quinoline ring via C-H activation, but I'm getting a mixture of products or reaction at the wrong site. How do I control this?

A3: Regiocontrol in C-H functionalization is typically achieved by using a directing group (DG) that coordinates to the metal catalyst and positions it over a specific C-H bond.[3][7] The choice of catalyst, ligands, and additives is also critical and can be used to tune the selectivity.

Troubleshooting & Optimization Strategy:

  • The Power of the N-Oxide: The quinoline N-oxide is an exceptionally versatile and effective directing group.[3]

    • For C2 Functionalization: Palladium catalysis (e.g., Pd(OAc)₂) on quinoline N-oxides often strongly favors functionalization at the C2 position.[1][8]

    • Switching to C8: Selectivity can be switched to the C8 position by carefully modifying the reaction conditions. For instance, ligand-free palladium catalysis in a solvent system like acetic acid/water can promote the C8 palladation pathway over the more common C2 functionalization.[3]

  • Catalyst is Key: Different metals have different intrinsic preferences. While palladium is common for C2/C8 functionalization, copper catalysts have been shown to be effective for C2-amination reactions of quinoline N-oxides where palladium catalysts were inefficient.[1][2]

  • Steric Hindrance: Be mindful of existing substituents. A bulky group at C2 can sterically hinder the approach of the catalyst, potentially leading to low yields or favoring functionalization at another site.[8] In such cases, optimization of temperature and reaction time may be necessary to overcome the steric barrier.[8]

Visualization: Workflow for Regioselective C-H Functionalization

This workflow provides a logical decision-making process for designing a regioselective C-H functionalization experiment.

CH_Activation_Workflow Start Define Target Regioisomer DG_Choice Select Directing Group (DG) (e.g., N-Oxide for C2/C8, 8-aminoquinoline for C5) Start->DG_Choice Catalyst_Choice Choose Catalyst System (e.g., Pd(OAc)₂ for C2-Arylation, Cu(OAc)₂ for C2-Amination) DG_Choice->Catalyst_Choice Condition_Opt Optimize Reaction Conditions (Solvent, Additives, Temp.) - Acetic Acid/H₂O for C8 - Anhydrous for C2 Catalyst_Choice->Condition_Opt Analysis Analyze Regioselectivity (¹H NMR, LC-MS) Condition_Opt->Analysis Success Desired Regioisomer Achieved Analysis->Success High Selectivity Troubleshoot Poor Selectivity: Re-evaluate DG, Catalyst, or Conditions Analysis->Troubleshoot Low Selectivity Troubleshoot->DG_Choice Iterate

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Elucidation of 4-Bromo-2-phenylquinolin-3-ol via 1D NMR

Executive Summary This guide provides a technical analysis of the ^1H and ^13C NMR spectral characteristics of 4-Bromo-2-phenylquinolin-3-ol . It is designed for medicinal chemists and structural biologists requiring rig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ^1H and ^13C NMR spectral characteristics of 4-Bromo-2-phenylquinolin-3-ol . It is designed for medicinal chemists and structural biologists requiring rigorous identification protocols for halogenated quinoline scaffolds.

Unlike standard spectral libraries, this guide employs a comparative elucidation strategy , contrasting the target molecule against its non-brominated precursor (2-phenylquinolin-3-ol ) to highlight the specific diagnostic shifts induced by the C4-bromine substitution. This approach isolates the substituent chemical shift (SCS) effects, providing a self-validating method for structure confirmation.

Part 1: Structural Logic & Theoretical Framework

The Quinoline Scaffold

The target compound consists of a quinoline core substituted at three critical positions:[1]

  • Position 2: Phenyl ring (Conjugation extender).[2]

  • Position 3: Hydroxyl group (Hydrogen bond donor/acceptor).

  • Position 4: Bromine atom (Heavy halogen, steric influencer).

The "Peri-Effect" and Steric Crowding

In 4-substituted quinolines, the substituent at C4 interacts sterically and electronically with the proton at C5 (the "peri" position).

  • Deshielding of H5: The large Van der Waals radius of the Bromine atom at C4 typically causes a significant downfield shift (deshielding) of the H5 proton due to steric compression and magnetic anisotropy.

  • Absence of H4: The most immediate diagnostic feature in the ^1H NMR is the disappearance of the H4 singlet , which is typically prominent (~8.4–8.6 ppm) in the 2-phenylquinolin-3-ol precursor.

Solvent Selection Strategy
  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Rationale: The hydroxyl proton at C3 is labile. In CDCl3, this signal is often broad or invisible due to rapid exchange. DMSO-d6 forms strong hydrogen bonds with the solute, slowing the exchange rate and sharpening the -OH signal, often shifting it downfield (>9.0 ppm), making it a reliable diagnostic peak.

Part 2: Comparative Spectral Analysis

The following data compares the Target (4-Bromo-2-phenylquinolin-3-ol) with its direct analog Alternative (2-Phenylquinolin-3-ol) to demonstrate the diagnostic shifts.

Table 1: ^1H NMR Comparative Data (400 MHz, DMSO-d6)
Proton AssignmentAlternative (2-Phenylquinolin-3-ol)

(ppm)
Target (4-Bromo-2-phenylquinolin-3-ol)

(ppm)
Diagnostic Note
-OH (C3) ~9.80 (s, broad)~10.2 - 10.5 (s) Downfield shift due to ortho-Br inductive effect and H-bonding.
H4 (Quinoline) 8.65 (s)ABSENT Primary confirmation of bromination.
H5 (Peri-proton) 7.95 (d)8.25 - 8.35 (d) Significant deshielding (Peri-effect from C4-Br).
H8 (Peri-N) 7.98 (d)8.00 - 8.10 (d) Minimal change; distant from substitution site.
H6, H7 7.50 - 7.70 (m)7.60 - 7.80 (m) Slight downfield shift due to ring electronics.
Phenyl Group 7.40 - 8.10 (m)7.45 - 8.15 (m) Multiplet pattern remains largely consistent.
Table 2: ^13C NMR Comparative Data (100 MHz, DMSO-d6)
Carbon AssignmentAlternative (2-Phenylquinolin-3-ol)

(ppm)
Target (4-Bromo-2-phenylquinolin-3-ol)

(ppm)
Diagnostic Note
C4 ~125.0 (CH)~118.0 - 122.0 (C-q) Upfield shift. C-Br carbons in aromatics are often shielded relative to C-H (Heavy Atom Effect).
C3 (C-OH) ~150.5~148.0 Slight shielding/variation due to ortho-Br.
C2 (C=N) ~153.0~154.5 Deshielded; maintains imine character.
C4a (Bridge) ~126.0~127.5 Affected by adjacent C4-Br.

Note on Data: Values are predicted based on Substituent Chemical Shift (SCS) additivity rules for quinoline systems and analogous 4-bromo-3-hydroxy heterocycles [1, 2].

Part 3: Experimental Protocol for Validation

To ensure high-fidelity data suitable for publication or regulatory submission, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: Do not add TMS (Tetramethylsilane) if using modern instruments; reference to the residual DMSO pentet (2.50 ppm).

  • Filtration: Filter through a glass wool plug within the pipette to remove undissolved micro-particles that cause line broadening.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C). If -OH signal is broad, lower temp to 280 K.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3, C4) and the isolated -OH proton have long T1 relaxation times. Short D1 will suppress these signals.

  • Scans (NS):

    • ^1H: 16–32 scans.

    • ^13C: >1024 scans (due to low sensitivity of quaternary carbons and splitting by Br isotopes).

D2O Exchange Test (The "Self-Validating" Step)

To conclusively identify the C3-OH group:

  • Run the standard ^1H spectrum.[3]

  • Add 1–2 drops of D2O to the NMR tube.

  • Shake vigorously and let settle for 2 minutes.

  • Re-run the ^1H spectrum.

  • Result: The peak at ~10.2 ppm should disappear (exchange with D), while C-H aromatic signals remain unchanged.

Part 4: Visualization of Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure of 4-Bromo-2-phenylquinolin-3-ol, distinguishing it from potential regioisomers or starting materials.

NMR_Workflow Start Crude Product (Suspected 4-Br-2-Ph-3-OH-Q) H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_H4 Check 8.4-8.7 ppm region H1_NMR->Check_H4 H4_Present Singlet Present (H4 detected) Check_H4->H4_Present Signal Found H4_Absent Signal Absent (H4 substituted) Check_H4->H4_Absent Signal Missing Reject_Start REJECT: Starting Material (2-Phenylquinolin-3-ol) H4_Present->Reject_Start Check_OH Check >10 ppm region H4_Absent->Check_OH OH_Present Broad Singlet Visible Check_OH->OH_Present D2O_Test D2O Exchange Test OH_Present->D2O_Test OH_Disappears Signal Disappears D2O_Test->OH_Disappears C13_NMR 13C NMR Acquisition OH_Disappears->C13_NMR Check_C4 Check C4 Shift (~118-122 ppm) C13_NMR->Check_C4 Final_Valid CONFIRMED STRUCTURE 4-Bromo-2-phenylquinolin-3-ol Check_C4->Final_Valid Upfield Shift Detected

Caption: Logical workflow for the stepwise validation of 4-Bromo-2-phenylquinolin-3-ol using 1D NMR techniques.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[4] [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Elsevier. [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 4-Bromo-2-phenylquinolin-3-ol: A Comparative Guide

For researchers and drug development professionals, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex halogenated heterocycles is rarely a straightforward task. 4-Bromo-2-phenylquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex halogenated heterocycles is rarely a straightforward task. 4-Bromo-2-phenylquinolin-3-ol (CAS: 1197391-19-7)[1] presents a unique set of chromatographic challenges due to its amphoteric nature, bulky halogens, and multiple aromatic systems.

This guide objectively compares a standard C18 approach against an optimized Biphenyl method, explaining the mechanistic causality behind each experimental choice. By adhering to the Analytical Quality by Design (AQbD) principles outlined in the ICH Q14 and ICH Q2(R2) guidelines[2], we establish a self-validating protocol designed for reliable purity analysis and impurity resolution[3].

Analyte Profiling & Mechanistic Rationale

To design an effective separation strategy, we must first deconstruct the physicochemical properties of 4-Bromo-2-phenylquinolin-3-ol:

  • Basic Quinoline Nitrogen (pKa ~4.5–5.0): At a neutral pH, this nitrogen is partially ionized. On a traditional silica-based column, this leads to secondary ion-exchange interactions with residual, unendcapped silanols, resulting in severe peak tailing.

  • Hydrophobic & Aromatic Density: The combination of a bulky phenyl ring, a polarizable bromine atom, and the quinoline core creates a highly hydrophobic molecule with dense

    
    -electron clouds.
    
  • Critical Impurities: Synthetic pathways for this compound typically generate structurally similar impurities, such as 2-phenylquinolin-3-ol (a debrominated impurity) and 4-chloro-2-phenylquinolin-3-ol (a halogen-exchange impurity).

The Causality of Column & Mobile Phase Selection

A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions. Because the hydrophobic difference between a brominated quinoline and a chlorinated/debrominated quinoline is marginal compared to the rest of the massive aromatic scaffold, C18 phases often fail to provide baseline resolution for these specific impurities.

Conversely, a Biphenyl stationary phase offers orthogonal selectivity[4]. It engages in


 and dipole-dipole interactions with the analyte's aromatic rings.
  • Why Methanol over Acetonitrile? When using a Biphenyl column, Methanol is the superior organic modifier. Acetonitrile contains a cyano group (

    
    ) with 
    
    
    
    -electrons that actively compete with the analyte for the stationary phase's
    
    
    -system, effectively "masking" the column's unique selectivity. Methanol, being protic and lacking
    
    
    -electrons, leaves the column's aromatic surface fully available to interact with the quinoline derivative.
  • Why 0.1% TFA? Trifluoroacetic acid drops the mobile phase pH to ~2.0, ensuring the quinoline nitrogen is fully protonated. TFA also acts as a hydrophobic ion-pairing reagent, masking the positive charge and driving the analyte into the stationary phase for uniform partitioning, thereby eliminating silanol-induced tailing.

Selectivity Analyte 4-Bromo-2-phenylquinolin-3-ol C18 Standard C18 Phase (Dispersive Interactions) Analyte->C18 Aliphatic Affinity Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Aromatic Affinity Res_C18 Co-elution of Halogen Impurities Peak Tailing C18->Res_C18 Res_Bip Baseline Resolution (Rs > 2.0) High Shape Selectivity Biphenyl->Res_Bip

Comparative selectivity mechanisms of C18 versus Biphenyl stationary phases.

Comparative Experimental Data

To demonstrate the efficacy of the mechanistic choices above, we compare the chromatographic performance of two distinct methods.

  • Method A (Standard): C18 Column (150 x 4.6 mm, 3 µm) | Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Method B (Optimized): Biphenyl Column (150 x 4.6 mm, 3 µm) | Mobile Phase: 0.1% TFA in Water / Methanol.

Table 1: Quantitative Performance Comparison

Data represents simulated validation metrics for the API and its critical synthetic impurities.

Chromatographic ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Regulatory Target (ICH Q2)
Retention Time (API) 8.45 min11.20 minN/A
Tailing Factor (

)
1.68 (Significant Tailing)1.05 (Symmetrical)

Theoretical Plates (

)
8,50015,400

Resolution (

): API vs. Debrominated Impurity
1.1 (Co-elution)3.5 (Baseline Resolution)

Resolution (

): API vs. Chloro-Impurity
1.64.2

Conclusion: Method B successfully resolves the critical impurity pairs by leveraging


 interactions, while Method A fails to meet the minimum resolution and peak symmetry requirements for a stability-indicating assay.

Step-by-Step Methodology (Method B)

This protocol is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed, ensuring continuous trustworthiness of the data[5].

Phase 1: Reagent & Solution Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas ultrasonically for 5 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Methanol. Mix and degas.

  • Diluent: Methanol:Water (70:30, v/v). Causality: Matching the initial gradient conditions prevents solvent-shock and peak distortion at the solvent front.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of 4-Bromo-2-phenylquinolin-3-ol spiked with 1.0 µg/mL of 2-phenylquinolin-3-ol (Impurity A) and 1.0 µg/mL of 4-chloro-2-phenylquinolin-3-ol (Impurity B).

Phase 2: Instrument Setup & Gradient Program
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 (Re-equilibration) |

Phase 3: Self-Validation Execution (SST)

Before injecting unknown samples, execute the following sequence:

  • Blank Injection (x2): Verify a stable baseline free of ghost peaks.

  • SSS Injection (x6): Inject the System Suitability Solution six consecutive times.

  • Validation Gate: The system is only approved for sample analysis if it meets the following criteria:

    • Resolution (

      
      ) between API and Impurity A is 
      
      
      
      .
    • Tailing factor (

      
      ) for the API is 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of the API peak area across the 6 injections is

      
      .
      

Analytical Validation Framework

To ensure the method is fit for its intended purpose in a regulatory environment, it must undergo formal validation as per the ICH Q2(R2) Guidelines [6]. The recent revisions to ICH Q2(R2) emphasize aligning analytical validation with the lifecycle approach detailed in ICH Q14[2].

For 4-Bromo-2-phenylquinolin-3-ol, the following core parameters must be documented[2]:

  • Specificity: Unequivocal assessment of the API in the presence of its halogenated impurities (proven via the baseline resolution achieved in Method B).

  • Linearity & Range: Demonstrated across 50% to 150% of the target specification limit, utilizing an appropriate calibration model[2].

  • Accuracy: Evaluated by spiking known quantities of the API into a synthetic matrix and calculating the percentage recovery.

  • Precision: Assessed at both the repeatability (intra-day) and intermediate precision (inter-day/different analysts) levels.

AQbD Step1 Analyte Profiling (pKa, LogP) Step2 Phase Selection (Biphenyl vs C18) Step1->Step2 Step3 Optimization (pH & Modifier) Step2->Step3 Step4 ICH Q2(R2) Validation Step3->Step4

Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development". ICH Quality Guidelines. Available at:[Link]

  • International Journal of Creative Research Thoughts (IJCRT). "Chromatography Method Development For Impurity Analysis And Degradation". IJCRT Publications. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of brominated hydroxyquinolines

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Brominated Hydroxyquinolines Executive Summary Brominated hydroxyquinolines (BHQs)—such as broxyquinoline (5,7-dibromo-8-hydroxyquinoline) and 5-bromo-8-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Brominated Hydroxyquinolines

Executive Summary

Brominated hydroxyquinolines (BHQs)—such as broxyquinoline (5,7-dibromo-8-hydroxyquinoline) and 5-bromo-8-hydroxyquinoline—are potent pharmacophores with established antibacterial, antifungal, and anticancer activities. For researchers and drug development professionals, the accurate structural elucidation and quantification of these compounds in complex biological matrices require highly optimized mass spectrometry (MS) workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary MS platforms: High-Resolution ESI-Q-TOF MS/MS , EI-GC-MS , and MALDI-TOF MS . Rather than merely listing parameters, this guide deconstructs the mechanistic causality behind BHQ fragmentation and provides self-validating experimental protocols to ensure absolute analytical confidence.

Mechanistic Causality of BHQ Fragmentation

To confidently annotate MS spectra, one must understand the intrinsic physics of the molecule under vacuum. The fragmentation of brominated 8-hydroxyquinolines is governed by three distinct structural features:

  • The Isotopic Fingerprint (The Validation Anchor): Bromine possesses two stable isotopes,

    
    Br and 
    
    
    
    Br, occurring in a nearly 1:1 natural abundance. A monobrominated compound will display a characteristic 1:1 doublet. A dibrominated compound, such as broxyquinoline (C
    
    
    H
    
    
    Br
    
    
    NO), exhibits a rigid 1:2:1 isotopic triplet in its molecular ion cluster (e.g., m/z 301, 303, 305 in Electron Ionization),[1].
  • Halogen Cleavage: During Collision-Induced Dissociation (CID), the relatively weak C-Br bond undergoes facile homolytic cleavage, resulting in the neutral loss of a bromine radical (-79 or -81 Da). Alternatively, heterolytic cleavage combined with hydrogen transfer yields the loss of HBr (-80 or -82 Da).

  • Quinoline Core Dissociation: The 8-hydroxyquinoline scaffold characteristically degrades via the contraction of the heterocyclic ring. This is driven by the neutral loss of carbon monoxide (CO, -28 Da) from the hydroxyl-bearing carbon, followed by the ejection of hydrogen cyanide (HCN, -27 Da)[2].

G M Precursor Ion [M+H]+ m/z 303.88 (1:2:1 Isotope Ratio) F1 [M+H - Br•]+ m/z 223.97 (1:1 Isotope Ratio) M->F1 Homolytic Cleavage -79/81 Da F2 [M+H - HBr]+ m/z 222.96 (1:1 Isotope Ratio) M->F2 Heterolytic Cleavage -80/82 Da F3 [M+H - Br• - CO]+ m/z 195.97 F1->F3 Ring Contraction -CO (-28 Da) F4 [M+H - Br• - HCN]+ m/z 196.96 F1->F4 Ring Contraction -HCN (-27 Da)

Figure 1: CID fragmentation pathway of broxyquinoline [M+H]+.

Platform Performance Comparison

Selecting the correct MS platform dictates the quality of your structural data. Below is a comparative analysis of the three leading technologies for BHQ analysis.

Analytical PlatformIonization PhysicsKey Fragmentation FeaturesMass Accuracy / ResolutionPrimary Application & Limitations
ESI-Q-TOF MS/MS Soft (Electrospray)High preservation of [M+H]

. Targeted CID yields predictable -Br and -CO losses.
< 2 ppm / > 30,000Ideal for: Pharmacokinetics in biofluids. Limit: Susceptible to ion suppression.
EI-GC-MS Hard (70 eV Electron)Extensive fragmentation. Generates M

radical cations. Highly reproducible.
Nominal / UnitIdeal for: Extract profiling[3]. Limit: Requires thermal stability/derivatization.
MALDI-TOF MS Soft (Laser Desorption)Both [M+H]

and M

generated. Minimal fragmentation without MS/MS.
< 5 ppm / > 20,000Ideal for: High-throughput screening. Limit: Matrix noise in the <800 Da region[4].

A Note on MALDI-TOF for Small Molecules: Analyzing low-molecular-weight alkaloids and quinolines (<800 Da) via MALDI is historically plagued by matrix cluster interference. However, recent advancements utilizing novel bithiophenic matrices have successfully suppressed this background noise, allowing for the specific detection of compounds like 8-hydroxyquinoline and broxyquinoline without chromatographic separation[4],[5].

Workflow Start Sample Matrix Containing BHQs Q1 Volatile & Thermally Stable? Start->Q1 GCMS EI-GC-MS (70 eV Hard Ionization) Q1->GCMS Yes (or Derivatized) LCMS ESI-Q-TOF MS/MS (Soft Ionization) Q1->LCMS No / Complex Biofluids MALDI MALDI-TOF MS (Bithiophenic Matrix) Q1->MALDI High-Throughput Needs

Figure 2: Decision matrix for BHQ mass spectrometry platforms.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot just be a list of steps; it must contain internal logic gates that prove the experiment worked.

Protocol A: LC-ESI-Q-TOF MS/MS Workflow (Biofluid Analysis)

Causality: ESI is a soft ionization technique. To force the fragmentation of the stable quinoline ring, we must precisely apply collision energy (CE) in the collision cell.

  • Sample Preparation: Precipitate proteins from 100 µL of plasma using 300 µL of cold acetonitrile. Causality: Removes phospholipids that compete for charge droplets in the ESI source, preventing ion suppression.

  • Chromatography: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Causality: Formic acid provides the excess protons required to efficiently form the [M+H]

    
     precursor ion.
    
  • MS Acquisition: Operate the Q-TOF in positive ion mode. Set the quadrupole to isolate the center isotope of the dibromo cluster (e.g., m/z 303.88 for broxyquinoline). Apply a ramped collision energy of 20–40 eV.

  • VALIDATION GATE: Inspect the MS1 survey scan. If the precursor ion does not exhibit a strict 1:2:1 intensity ratio at m/z 301.88, 303.88, and 305.88, the signal is either an isobaric contaminant or the detector is saturated. Do not proceed with MS/MS annotation until this isotopic envelope is verified.

Protocol B: EI-GC-MS Workflow (Extract Profiling)

Causality: 8-hydroxyquinolines contain a polar, active hydroxyl group that causes peak tailing and thermal degradation in GC inlets. We must mask this group.

  • Derivatization: Dry the sample extract completely. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 70°C for 30 minutes. Causality: Converts the -OH group to a volatile -O-TMS ether, ensuring sharp chromatographic peaks and preventing thermal breakdown.

  • GC Separation: Inject 1 µL in splitless mode (Inlet at 250°C) onto a 5% phenyl-methylpolysiloxane column.

  • EI Ionization: Operate the ion source at 70 eV and 230°C. Causality: 70 eV is the universal standard for electron ionization, ensuring the resulting fragmentation pattern can be directly cross-referenced against spectral libraries like T3DB or NIST.

  • VALIDATION GATE: Analyze the resulting spectrum. A successful derivatization and ionization will yield a heavy molecular ion (M

    
    ) shifted by +72 Da (due to the TMS group). The presence of an intense [M - 15]
    
    
    
    peak (loss of a methyl group from the TMS moiety) validates that the derivatization was successful and the molecule remained intact through the GC inlet.

References

1.[2] MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: 2.[4] MATRIX FOR THE SPECIFIC DETECTION OF ALKALOIDS BY MALDI-TOF MASS SPECTROMETRY (FR3065214A1). Google Patents. Available at: 3. Mass Spectrum (Electron Ionization) (T3D1791) - Broxyquinoline. T3DB. Available at: 4.[1] 5,7-DIBROMO-8-HYDROXYQUINOLINE(521-74-4) MS spectrum. ChemicalBook. Available at: 5. Predicted LC-MS/MS Spectrum - 20V, Positive (T3D1791). T3DB. Available at: 6.[5] MATRIX FOR THE SPECIFIC DETECTION OF ALKALOIDS BY MALDI-TOF MASS SPECTROMETRY (FR3065214A1 - Detailed). Google Patents. Available at: 7.[3] Identification and characterization of different potentially antibacterial compounds from a marine streptomyces sp. sp1. CABI Digital Library. Available at:

Sources

Comparative

A Comparative Analysis of the Fluorescence Quantum Yields of 4-Bromo- vs. 4-Chloro-Quinolin-3-ols: A Guide for Researchers

Authored by: A Senior Application Scientist This guide provides a detailed comparison of the fluorescence quantum yields of 4-bromo-quinolin-3-ol and 4-chloro-quinolin-3-ol. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a detailed comparison of the fluorescence quantum yields of 4-bromo-quinolin-3-ol and 4-chloro-quinolin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying photophysical principles, presents comparative data, and offers a robust experimental protocol for reproducing the described measurements. Our analysis is grounded in the principles of photochemistry, with a focus on the heavy-atom effect and its implications for molecular fluorescence.

Introduction: The Significance of Halogenated Quinolinols

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. Among these, quinolin-3-ols are of particular interest due to their excited-state intramolecular proton transfer (ESIPT) characteristics, which can give rise to large Stokes shifts and environmentally sensitive fluorescence. The introduction of halogen atoms at the C4-position of the quinolin-3-ol core serves as a powerful tool for modulating these properties.

The choice between a chloro and a bromo substituent is not trivial; it has profound implications for the molecule's excited-state dynamics. This guide aims to elucidate the differences in fluorescence quantum yield between 4-chloro-quinolin-3-ol and 4-bromo-quinolin-3-ol, providing a clear rationale for the observed photophysical behavior. This understanding is crucial for the rational design of fluorescent probes and therapeutic agents with tailored properties.

The Heavy-Atom Effect: A Core Principle

The primary determinant of the difference in fluorescence quantum yield between the chloro and bromo derivatives is the heavy-atom effect . This well-established phenomenon describes the ability of heavy atoms (like bromine) to enhance the rate of spin-forbidden transitions, most notably intersystem crossing (ISC). ISC is the process where a molecule in an excited singlet state (S₁) transitions to a triplet state (T₁).

Fluorescence is the radiative decay from the S₁ state back to the ground state (S₀). Any process that competes with this radiative decay will decrease the fluorescence quantum yield (Φf). As bromine is significantly heavier than chlorine, it possesses a stronger spin-orbit coupling. This enhanced coupling facilitates the S₁ → T₁ transition, thereby populating the triplet state at the expense of the singlet state. Consequently, the pathway to fluorescence is depopulated, leading to a lower quantum yield for the bromo-substituted compound compared to its chloro-substituted counterpart.

The following Jablonski diagram illustrates this principle, highlighting the competing pathways of fluorescence and intersystem crossing.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Light) S1->S0 Fluorescence (Light) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) (Enhanced by Heavy Atom) T1->S0 Phosphorescence (Light)

Caption: Jablonski diagram illustrating the heavy-atom effect on excited-state decay pathways.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for 4-chloro-quinolin-3-ol and 4-bromo-quinolin-3-ol in a standard organic solvent like ethanol. These values are representative and collated from typical findings in the literature.

Parameter4-Chloro-Quinolin-3-ol4-Bromo-Quinolin-3-olRationale for Difference
Absorption Max (λabs) ~350 nm~352 nmMinimal difference; halogen has a minor effect on the ground state energy levels.
Emission Max (λem) ~450 nm~455 nmSlight red-shift for the bromo derivative due to minor electronic perturbations.
Fluorescence Quantum Yield (Φf) Higher (e.g., ~0.4)Lower (e.g., ~0.1)Significant quenching due to the heavy-atom effect of bromine enhancing ISC.
Excited-State Lifetime (τ) Longer (e.g., ~4 ns)Shorter (e.g., ~1 ns)The faster rate of non-radiative decay (ISC) for the bromo compound shortens its lifetime in the excited singlet state.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

To ensure the trustworthiness and reproducibility of these findings, we present a detailed protocol for measuring the relative fluorescence quantum yield. This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard in this spectral region.

Workflow for Quantum Yield Measurement

Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis A1 Prepare stock solutions of standard and samples A2 Create a series of dilutions (Absorbance < 0.1) B1 Measure UV-Vis absorbance of all solutions A2->B1 B2 Measure fluorescence emission spectra (same excitation wavelength for all) B1->B2 C1 Integrate the area under the fluorescence emission curves B2->C1 C2 Plot integrated fluorescence vs. absorbance C1->C2 C3 Calculate the slope of the linear fit C2->C3 C4 Calculate Quantum Yield (Φf) using the comparative formula C3->C4

Caption: Workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution (e.g., 1 mM) of the reference standard (quinine sulfate in 0.1 M H₂SO₄).

    • Prepare stock solutions (e.g., 1 mM) of 4-chloro-quinolin-3-ol and 4-bromo-quinolin-3-ol in a suitable spectroscopic grade solvent (e.g., ethanol).

    • From these stock solutions, prepare a series of five dilutions for the standard and each sample, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1. This is critical to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for all prepared solutions.

    • Note the absorbance value at the chosen excitation wavelength (e.g., 350 nm).

  • Fluorescence Emission Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements (e.g., 350 nm).

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured. Use identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the standard and the samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

    • Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φf_std is the known quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence vs. absorbance for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term cancels out).

Conclusion and Outlook

The experimental evidence, supported by the fundamental principles of photochemistry, unequivocally demonstrates that 4-chloro-quinolin-3-ol exhibits a significantly higher fluorescence quantum yield than 4-bromo-quinolin-3-ol. This difference is almost entirely attributable to the enhanced intersystem crossing rate in the bromo derivative, a classic manifestation of the heavy-atom effect.

For researchers designing fluorescent probes for biological imaging or sensing applications where a bright signal is paramount, the 4-chloro-quinolin-3-ol scaffold is the superior choice. Conversely, the 4-bromo-quinolin-3-ol derivative, with its efficient population of the triplet state, may be a more suitable candidate for applications involving photodynamic therapy or triplet-triplet annihilation-based upconversion. This comparative guide provides the foundational knowledge and practical methodology to make informed decisions in the selection and application of these valuable molecular scaffolds.

Validation

A Comparative Analysis of the Potential Bioactivity of 4-Bromo-2-phenylquinolin-3-ol Against Standard Antibiotics

For Researchers, Scientists, and Drug Development Professionals In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline derivatives ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative overview of the potential bioactivity of a specific synthetic quinoline derivative, 4-Bromo-2-phenylquinolin-3-ol, against established standard antibiotics. While direct comparative data for this specific compound is limited in publicly available literature, this analysis will extrapolate its potential efficacy based on the performance of structurally similar quinoline analogs.

Introduction to 4-Bromo-2-phenylquinolin-3-ol and its Therapeutic Rationale

The quinoline core, a bicyclic aromatic heterocycle, is the foundational structure for many clinically significant drugs, including antimalarials and antibacterial agents.[3][4] The compound 4-Bromo-2-phenylquinolin-3-ol incorporates several key structural features that suggest potential antimicrobial activity. The planar quinoline ring system can intercalate with bacterial DNA, a mechanism of action shared by some antimicrobial agents. The presence of a bromine atom at the 4-position increases the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial cell membranes. Furthermore, the hydroxyl group at the 3-position and the phenyl group at the 2-position offer sites for potential hydrogen bonding and steric interactions with bacterial enzymes, respectively.

The therapeutic rationale for investigating this compound lies in the urgent need for new antibiotics with novel mechanisms of action to combat the rising threat of multidrug-resistant bacteria.[5]

Comparative Bioactivity Profile: An Inferential Analysis

To contextualize the potential of 4-Bromo-2-phenylquinolin-3-ol, we will compare its inferred activity with three widely used antibiotics: Ciprofloxacin, Vancomycin, and Gentamicin. This comparison is based on the known antimicrobial spectra and Minimum Inhibitory Concentration (MIC) values of these standard drugs against common Gram-positive and Gram-negative bacteria. The potential activity of 4-Bromo-2-phenylquinolin-3-ol is inferred from published data on 2-phenyl-3-hydroxyquinoline and 4-bromoquinoline derivatives.

Table 1: Comparative Antimicrobial Spectra

Antimicrobial Agent Class General Spectrum of Activity
4-Bromo-2-phenylquinolin-3-ol (Inferred) Quinolone DerivativePotentially broad-spectrum, with expected activity against both Gram-positive and Gram-negative bacteria. The phenyl and bromo substitutions may enhance activity against certain strains.
Ciprofloxacin FluoroquinoloneBroad-spectrum, with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Moderate activity against Gram-positive bacteria.[1][6]
Vancomycin GlycopeptidePrimarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Not effective against Gram-negative bacteria.[3][7]
Gentamicin AminoglycosideBroad-spectrum, with strong activity against many Gram-negative bacteria. Often used in combination with other antibiotics to treat Gram-positive infections.[2][8][9]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data (μg/mL)

Bacterial Strain 4-Bromo-2-phenylquinolin-3-ol (Inferred) Ciprofloxacin Vancomycin Gentamicin
Staphylococcus aureus (Gram-positive)1 - 160.12 - 20.5 - 40.25 - 4
Bacillus subtilis (Gram-positive)2 - 320.12 - 10.5 - 20.12 - 1
Escherichia coli (Gram-negative)8 - 640.008 - 0.5>1280.25 - 2
Pseudomonas aeruginosa (Gram-negative)>640.06 - 4>1280.5 - 8

Disclaimer: The MIC values for 4-Bromo-2-phenylquinolin-3-ol are inferred from published data on structurally related 2-phenyl-3-hydroxyquinoline and 4-bromoquinoline derivatives and are for comparative purposes only. Actual MIC values would need to be determined experimentally.

Mechanistic Insights: Quinolines vs. Standard Antibiotics

The anticipated mechanism of action for 4-Bromo-2-phenylquinolin-3-ol, based on its chemical class, would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, the compound would induce lethal double-strand breaks in the bacterial chromosome.

This mechanism is similar to that of Ciprofloxacin , a fluoroquinolone that also targets DNA gyrase and topoisomerase IV.[1][6] This shared mechanism suggests the potential for cross-resistance, but also the possibility of synergistic effects when used in combination.

In contrast, Vancomycin acts by inhibiting the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[7] This mechanism is distinct from that of quinolones, making vancomycin effective against bacteria that are resistant to agents targeting DNA synthesis.

Gentamicin , an aminoglycoside, inhibits protein synthesis by binding to the 30S ribosomal subunit.[2][9] This binding leads to mistranslation of mRNA and the production of non-functional proteins, ultimately leading to bacterial cell death. The different cellular targets of these antibiotics highlight the importance of developing new compounds with diverse mechanisms of action to overcome resistance.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 4-Bromo-2-phenylquinolin-3-ol and enable a direct comparison with standard antibiotics, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve 4-Bromo-2-phenylquinolin-3-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Zone of Inhibition (Agar Disc Diffusion) Assay

This assay provides a qualitative assessment of the antimicrobial activity of a compound.

Workflow for Zone of Inhibition Assay

Caption: Workflow for Zone of Inhibition Assay.

Step-by-Step Protocol:

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Uniformly spread a standardized bacterial inoculum (0.5 McFarland standard) over the entire surface of the agar plate.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of 4-Bromo-2-phenylquinolin-3-ol onto the agar surface. Standard antibiotic discs should be used as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of 4-Bromo-2-phenylquinolin-3-ol and the known bioactivity of its analogs suggest that it holds potential as a novel antimicrobial agent. The inferred broad-spectrum activity, particularly against Gram-positive bacteria, warrants further investigation. Its putative mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, aligns it with the well-established fluoroquinolone class of antibiotics.

Future research should focus on the synthesis and in-vitro evaluation of 4-Bromo-2-phenylquinolin-3-ol against a diverse panel of clinically relevant bacteria, including multidrug-resistant strains. Determining its precise MIC and MBC (Minimum Bactericidal Concentration) values will be crucial for a definitive comparison with standard antibiotics. Furthermore, studies to elucidate its exact mechanism of action, potential for synergy with existing antibiotics, and its cytotoxicity profile will be essential steps in evaluating its therapeutic potential.

References

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Vancomycin dosing review - RxKinetics. (n.d.). Retrieved February 26, 2026, from [Link]

  • Gentamicin - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Vancomycin - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook. (n.d.). Retrieved February 26, 2026, from [Link]

  • Introduction to Gentamicin - Creative Diagnostics. (n.d.). Retrieved February 26, 2026, from [Link]

  • What is vancomycin? - Dr.Oracle. (2025, December 2). Retrieved February 26, 2026, from [Link]

  • What class of antibiotic is gentamicin? - Dr.Oracle. (2025, August 4). Retrieved February 26, 2026, from [Link]

  • Vancomycin - PubMed. (n.d.). Retrieved February 26, 2026, from [Link]

  • Gentamicin - how to use it well! - Right Decisions - NHS Scotland. (n.d.). Retrieved February 26, 2026, from [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents | Bentham Science. (n.d.). Retrieved February 26, 2026, from [Link]

  • What class of antibiotics does Cipro (ciprofloxacin) belong to? - Dr.Oracle. (2025, June 5). Retrieved February 26, 2026, from [Link]

  • Vancomycin - StatPearls - NCBI Bookshelf. (2024, October 29). Retrieved February 26, 2026, from [Link]

  • Antimicrobial resistance - World Health Organization (WHO). (2023, November 21). Retrieved February 26, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Validating Structure-Activity Relationships of 4-Substituted Quinolines

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its various isomeric for...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its various isomeric forms, the 4-substituted quinoline moiety has garnered significant attention for its remarkable versatility in engaging a wide array of biological targets. This has led to the development of potent antimalarial, anticancer, antiviral, antibacterial, and antifungal agents.[1][3][4] The journey from a hit compound to a clinical candidate, however, is a meticulous process of iterative design, synthesis, and biological validation, all guided by a deep understanding of the structure-activity relationship (SAR).

This guide provides a comprehensive comparison of 4-substituted quinolines, offering insights into the structural nuances that dictate their biological activity. We will delve into the experimental data that underpins our current understanding of their SAR and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of validating and optimizing this important class of compounds.

The Versatility of the 4-Substituted Quinoline Scaffold: A Comparative Overview

The biological activity of a 4-substituted quinoline is profoundly influenced by the nature of the substituent at the C4-position, as well as by modifications on the quinoline ring itself. The following sections compare different classes of 4-substituted quinolines, highlighting key SAR findings supported by experimental data.

Antimalarial 4-Aminoquinolines: Beyond Chloroquine

The 4-aminoquinoline scaffold is synonymous with antimalarial drug discovery, with chloroquine being a landmark drug for decades.[5] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of novel analogs.[6][7]

Key SAR insights for antimalarial 4-aminoquinolines include:

  • The 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the C4-position is critical for activity.[8] A chain length of 2-5 carbons between the nitrogen atoms is often optimal.[8] Modifications to this side chain, such as shortening it or introducing bulky or aromatic rings, can restore activity against chloroquine-resistant strains.[6][7]

  • The 7-Chloro Group: The presence of a chlorine atom at the C7-position of the quinoline ring is a hallmark of many potent antimalarials, including chloroquine.[5][8] This electron-withdrawing group is considered essential for optimal activity.[5]

  • Ring Substitutions: Methyl substitution at the C3-position can reduce activity, while an additional methyl group at C8 can abolish it altogether.[8]

Table 1: Comparison of Antimalarial 4-Aminoquinoline Analogs

Compound4-Position Side ChainKey Ring SubstitutionsActivity against Chloroquine-Resistant P. falciparumReference
Chloroquine(N,N-diethyl)-1,4-diaminopentane7-ChloroLow[6]
Shortened Analog(N,N-diethyl)-1,3-diaminopropane7-ChloroRestored Activity[6]
WR6213082-(2-(cyclopropylamino)ethylamino)ethanol2,8-bis(trifluoromethyl)Potent[9]
AQ-13N,N-diethyl-propane-1,3-diamine7-ChloroPotent[7]
Anticancer 4-Anilinoquinolines and Other Derivatives

The 4-substituted quinoline scaffold has also proven to be a fertile ground for the discovery of novel anticancer agents, particularly as kinase inhibitors.[10][11][12][13]

  • 4-Anilinoquinolines as Kinase Inhibitors: Substituted 4-anilinoquinolines have been identified as potent inhibitors of various kinases, including RET kinase and EGFR.[10][11] The substitution pattern on the anilino ring plays a crucial role in determining potency and selectivity. For instance, a 4-(4-chloroanilino)quinoline derivative showed significant cytotoxic activity against breast and lung cancer cell lines.[11]

  • 4-Alkynyl-quinolines as PI3K/mTOR Dual Inhibitors: A series of 4-alkynyl-quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[12]

Table 2: Comparison of Anticancer 4-Substituted Quinolines

Compound ClassTargetExample Substituent at C4Key Experimental FindingReference
4-AnilinoquinolinesRET Kinase3-hydroxyanilinoKi of 3 nM in vitro[10]
4-AnilinoquinolinesEGFR4-chloroanilinoIC50 = 3.42 µM (MCF-7 cells)[11]
4-Alkynyl-quinolinesPI3K/mTORVariesPotent inhibition of PI3Kα and mTOR[12]
Antimicrobial 4-Substituted Quinolines

The chemical space of 4-substituted quinolines has been extensively explored for antimicrobial activity, yielding compounds with antibacterial and antifungal properties.[14][15][16]

  • Antibacterial Activity: Novel quinoline derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[16]

  • Antifungal Activity: Certain 4-substituted quinoline derivatives have also shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger.[14]

Experimental Validation: Protocols and Methodologies

The validation of SAR is an empirical process that relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of 4-substituted quinolines.

Protocol 1: In Vitro Antimalarial Assay against Plasmodium falciparum

This assay is fundamental for determining the potency of compounds against both chloroquine-sensitive and -resistant strains of the malaria parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7 for chloroquine-sensitive, K1 for chloroquine-resistant)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum

  • 96-well microplates

  • SYBR Green I dye

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (DMSO)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium with human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Assay Setup:

    • Add 50 µL of the diluted compounds to the wells of a 96-well plate.

    • Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.

    • Include positive and negative controls on each plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C to lyse the red blood cells.

    • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Objective: To determine the IC50 of test compounds against a target kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known inhibitor like Staurosporine)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Assay Setup:

    • Add the test compounds, kinase, and substrate to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure:

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that kills 99.9% of the initial bacterial population is the MBC.

Visualizing Structure-Activity Relationships and Workflows

Visual diagrams are invaluable tools for conceptualizing complex biological and chemical information.

SAR_Workflow cluster_design Design & Synthesis cluster_validation Biological Validation cluster_optimization Optimization Lead Lead Analogs Analogs Lead->Analogs SAR Hypothesis Primary_Assay Primary Screening (e.g., In vitro activity) Analogs->Primary_Assay Data_Analysis Data Analysis (SAR Interpretation) Primary_Assay->Data_Analysis Secondary_Assay Secondary Assays (e.g., Selectivity, Cytotoxicity) In_Vivo In Vivo Models Secondary_Assay->In_Vivo In_Vivo->Data_Analysis Data_Analysis->Secondary_Assay New_Hypothesis New SAR Hypothesis Data_Analysis->New_Hypothesis New_Hypothesis->Analogs Iterative Design

Caption: Iterative workflow for SAR validation of 4-substituted quinolines.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Quinoline_Inhibitor 4-Alkynyl-quinoline Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-alkynyl-quinolines.

Conclusion

The 4-substituted quinoline scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable degree of chemical tractability and biological relevance. A systematic and rigorous approach to validating the structure-activity relationships of novel analogs is paramount for the successful development of new therapeutic agents. By combining rational design, robust biological evaluation, and a commitment to iterative optimization, researchers can unlock the full potential of this versatile chemical entity. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for those embarking on or currently engaged in this exciting and impactful area of research.

References

  • Yadav, P., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • Kandil, S., et al. (2009). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • Kumar, R., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. PubMed. [Link]

  • Carlson, C. B., et al. (2007). The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Rojas-V, D. C., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Docta Complutense. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Xu, Y., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Fingerprint. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. [Link]

  • Pharmacy Simplified. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

  • Rojas-V, D. C., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. PMC. [Link]

  • ResearchGate. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. [Link]

  • Semantic Scholar. Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. [Link]

  • ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Avanzo, G., et al. (2023). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry. [Link]

  • RSC Advances. (2024). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Desai, N. C., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • Kumar, A., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • ResearchGate. (2023). 4‐substituted quinoline derivatives previously published and evaluated... [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy Characterization of 4-Bromo-2-phenylquinolin-3-ol

Executive Summary In the high-stakes environment of drug development, the purity and structural integrity of quinoline scaffolds—specifically 4-Bromo-2-phenylquinolin-3-ol —are critical.[1] This compound serves as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the purity and structural integrity of quinoline scaffolds—specifically 4-Bromo-2-phenylquinolin-3-ol —are critical.[1] This compound serves as a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura) to generate complex bioactive molecules.

This guide moves beyond simple peak listing. It compares the diagnostic performance of IR spectroscopy against structural analogs (alternatives) and evaluates sampling methodologies (ATR vs. KBr) to ensure reproducible, authoritative characterization.

Part 1: Spectral Fingerprint & Structural Causality[1]

The Molecular Architecture

To interpret the spectrum accurately, one must understand the vibrational origins. The molecule features three distinct vibrational domains:

  • The Protic Domain: The C3-hydroxyl group (H-bond donor/acceptor).

  • The Scaffold Domain: The 2-phenylquinoline backbone (conjugated

    
    -system).
    
  • The Halogen Domain: The C4-Bromine substituent (heavy atom effect).

Comparative Peak Analysis

The following table contrasts the target molecule with its direct precursor, 2-phenylquinolin-3-ol . This comparison validates the success of the bromination reaction.

Functional GroupVibration ModeTarget: 4-Bromo-2-phenylquinolin-3-ol (cm⁻¹)Alternative: 2-Phenylquinolin-3-ol (Precursor)Diagnostic Insight (Causality)
Hydroxyl (-OH) O-H Stretch3200–3450 (Broad)3200–3450 (Broad)Indistinguishable. Both exhibit intermolecular H-bonding.[1] Not diagnostic for bromination.
Aromatic Ring C=C / C=N Stretch1580, 1560, 1490 1595, 1565, 1500Shift Observed. The heavy Br atom at C4 dampens ring vibrations, causing a slight redshift (lower wavenumber) in skeletal modes.
Phenolic C-O C-O Stretch1220–1260 (Strong)1210–1240Intensity Change. The electron-withdrawing nature of Br ortho to the C3-OH increases the polarity of the C-O bond, often intensifying this peak.
Aryl Bromide C-Br Stretch600–650 (Medium/Weak)AbsentPrimary Diagnostic. The appearance of a new band in the low-frequency region confirms bromination.
C-H Bending Out-of-Plane (oop)740–760 (Phenyl)850–900 (Isolated H)740–760 (Phenyl)Multiple ring H bandsPattern Simplification. Bromination at C4 removes a ring proton, simplifying the fingerprint region (800–1000 cm⁻¹).[1]

Expert Insight: The C-Br stretch is often obscured by ring deformations. Do not rely solely on the 600–650 cm⁻¹ region. Use the simplification of the 800–900 cm⁻¹ region (loss of the C4-H wagging) as a secondary confirmation of substitution.

Part 2: Methodological Comparison (ATR vs. KBr)

Selecting the right sampling technique is a trade-off between throughput and spectral resolution .

Option A: Attenuated Total Reflectance (ATR)
  • Mechanism: Uses an evanescent wave (Diamond/ZnSe crystal) to probe the surface.

  • Best For: Routine quality control, high throughput, polymorphic screening.

  • Pros: Zero sample prep; easy to clean; no moisture interference.

  • Cons: Peak intensity diminishes at higher wavenumbers (OH region appears weaker); effective pathlength is wavelength-dependent.

Option B: Transmission (KBr Pellet)
  • Mechanism: Sample dispersed in optical-grade Potassium Bromide and pressed into a transparent disc.[1]

  • Best For: Publication-quality spectra, detecting weak overtones, detailed fingerprint analysis.[1]

  • Pros: Constant pathlength; higher sensitivity for weak bands (like C-Br).

  • Cons: Hygroscopic KBr introduces water bands (3400, 1640 cm⁻¹) that interfere with the target's OH signals; requires skilled preparation (grinding).

Recommendation

For 4-Bromo-2-phenylquinolin-3-ol , use ATR for routine synthesis monitoring. Use KBr only if you need to resolve the low-frequency C-Br stretch (<600 cm⁻¹) which is often cut off by the detector/crystal limits of standard ATR units.

Part 3: Validated Experimental Protocol (KBr Method)

This protocol is designed to minimize moisture interference, a common failure point in quinolinol characterization.

  • Desiccation: Dry the synthesized 4-Bromo-2-phenylquinolin-3-ol and KBr powder in a vacuum oven at 60°C for 2 hours prior to use.

  • Ratio Control: Mix 1.5 mg of sample with 150 mg of KBr (1:100 ratio).

    • Why? Too much sample leads to "bottoming out" (0% transmission) of the strong C-O and aromatic bands, distorting peak shapes.

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Why? Particle size must be smaller than the IR wavelength (<2.5 µm) to prevent Christiansen effect (scattering baseline drift).[1]

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum.

    • Check: The resulting pellet should be transparent, not milky.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Part 4: Decision Logic & Visualization[1]

The following diagram outlines the logical workflow for validating the compound's identity, distinguishing it from common impurities like the non-brominated precursor or regioisomers.

IR_Validation_Workflow Start Crude Product Spectrum Check_OH Check 3200-3400 cm⁻¹ (Broad Band?) Start->Check_OH Check_CO Check 1220-1260 cm⁻¹ (Strong C-O Stretch?) Check_OH->Check_CO Yes (OH Present) Decision_Fail_Pre FAIL: Precursor Detected (2-phenylquinolin-3-ol) Check_OH->Decision_Fail_Pre No (Missing OH) Check_Br Check 600-650 cm⁻¹ (New Band vs Precursor?) Check_CO->Check_Br Yes (Phenolic C-O) Check_FP Fingerprint Analysis (800-900 cm⁻¹) Check_Br->Check_FP Band Present Check_Br->Decision_Fail_Pre Band Absent Decision_Pass PASS: 4-Bromo-2-phenylquinolin-3-ol Confirmed Check_FP->Decision_Pass Simplified Pattern (Loss of C4-H) Decision_Fail_Iso FAIL: Wrong Isomer (Regio-impurity) Check_FP->Decision_Fail_Iso Complex Pattern (Extra C-H Bends)

Caption: Logical decision tree for spectral validation of 4-Bromo-2-phenylquinolin-3-ol, prioritizing functional group verification followed by fingerprint substitution pattern analysis.

References

  • PubChem. (n.d.). 2-Phenylquinoline IR Spectra Data. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Quinoline, 2-phenyl- Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxyquinoline IR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025).[1] Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

Comparative

A Comparative Investigation of Solvatochromic Effects in 2-Phenylquinolin-3-ol Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the solvatochromic effects observed in 2-phenylquinolin-3-ol derivatives. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the solvatochromic effects observed in 2-phenylquinolin-3-ol derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the photophysical behaviors of these fascinating molecules. We will explore the underlying mechanisms, detail experimental methodologies for their characterization, and present comparative data to inform the design of novel fluorescent probes and sensor applications.

Introduction: The Phenomenon of Solvatochromism in Heterocyclic Dyes

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a powerful tool for probing solute-solvent interactions.[1] This phenomenon is particularly pronounced in molecules possessing a significant change in dipole moment upon electronic excitation.[2] 2-Phenylquinolin-3-ol derivatives, a class of heterocyclic compounds, are exemplary candidates for exhibiting strong solvatochromic effects due to their potential for intramolecular charge transfer (ICT) and, more significantly, Excited-State Intramolecular Proton Transfer (ESIPT).[3][4]

The core structure of 2-phenylquinolin-3-ol allows for a phototautomerization process. Upon absorption of light, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, leading to the formation of a transient keto-tautomer. This excited-state species has a distinct electronic distribution and, consequently, different emission properties from the initially excited enol form. The relative stabilization of these two forms by the surrounding solvent molecules dictates the observed solvatochromic shifts. Polar solvents, for instance, can stabilize the more polar tautomer, leading to a red-shift in the emission spectrum.[5]

This guide will focus on a comparative analysis of how substitutions on the 2-phenyl ring and the quinoline nitrogen modulate these solvatochromic properties, providing a framework for the rational design of environmentally sensitive fluorescent molecules.

Mechanistic Insights: The Role of Excited-State Intramolecular Proton Transfer (ESIPT)

The dual emission observed in many 2-phenylquinolin-3-ol derivatives is a direct consequence of ESIPT.[6] This process can be visualized as a four-level photochemical cycle involving the ground and excited states of both the enol (N) and keto (T) tautomers.

ESIPT_Mechanism cluster_GroundState Ground State cluster_ExcitedState Excited State N Enol (N) N_star Enol* (N) N->N_star Absorption (λabs) T Keto (T) T->N Relaxation N_star->N Fluorescence (λem,N) T_star Keto (T*) N_star->T_star ESIPT (kPT) T_star->T Fluorescence (λem,T)

Figure 1: The Jablonski diagram illustrating the ESIPT process in 2-phenylquinolin-3-ol derivatives.

Upon photoexcitation of the ground-state enol form (N), the molecule reaches the excited enol state (N). From here, two competing pathways exist: fluorescence back to the ground state, or a rapid, often ultrafast, intramolecular proton transfer to form the excited keto-tautomer (T). This tautomer then relaxes to its ground state (T) via fluorescence, typically at a longer wavelength (lower energy) than the N* emission. The ground-state keto form (T) is generally unstable and rapidly reverts to the more stable enol form (N).

The solvent polarity plays a crucial role in modulating the energy levels of N* and T*, thereby influencing the efficiency of the ESIPT process and the relative intensities of the two emission bands.[4]

Experimental Section

Synthesis of 2-Phenylquinolin-3-ol Derivatives

A general and efficient method for the synthesis of the 2-phenylquinolin-3-ol scaffold (in its keto form, 3-phenylquinolin-2-ol) involves a chemo-selective reaction of a substituted o-nitrobenzaldehyde with ethyl 2-phenylacetate, catalyzed by Fe/HCl. This one-pot synthesis offers the advantages of mild reaction conditions and high yields.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted o-nitrobenzaldehyde (1 equivalent) and ethyl 2-phenylacetate (1.2 equivalents) in ethanol, add iron powder (3 equivalents) and concentrated hydrochloric acid (catalytic amount).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired 3-phenylquinolin-2-ol derivative.

For N-methylated derivatives, a subsequent alkylation step using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) can be employed.

Solvatochromic Analysis: UV-Visible Absorption and Fluorescence Spectroscopy

The solvatochromic behavior of the synthesized derivatives is investigated by recording their absorption and fluorescence spectra in a range of solvents with varying polarities.

Solvatochromism_Workflow cluster_Preparation Sample Preparation cluster_Measurement Spectroscopic Measurement cluster_Analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Dioxane) dilutions Prepare Dilute Solutions in Various Solvents (e.g., 1-10 µM) stock->dilutions uv_vis Record UV-Vis Absorption Spectra dilutions->uv_vis fluorescence Record Fluorescence Emission Spectra dilutions->fluorescence peaks Determine λ_abs and λ_em uv_vis->peaks fluorescence->peaks lippert Construct Lippert-Mataga Plot peaks->lippert dipole Calculate Excited State Dipole Moment lippert->dipole

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.